molecular formula C8H6FNOS B184401 (6-Fluorobenzo[d]thiazol-2-yl)methanol CAS No. 197364-68-4

(6-Fluorobenzo[d]thiazol-2-yl)methanol

Cat. No.: B184401
CAS No.: 197364-68-4
M. Wt: 183.2 g/mol
InChI Key: JFMAENBYNXKRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Fluorobenzo[d]thiazol-2-yl)methanol (CAS 197364-68-4) is a fluorinated benzothiazole derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate for the development of novel bioactive molecules. Its primary research value lies in its role as a key precursor in the synthesis of benzothiazole-carboxamide hybrids, which have shown significant promise as anticancer agents in recent studies . Specific research applications include its use in the design of potential cholinesterase inhibitors, which are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's . In practice, this alcohol can be efficiently oxidized to 6-fluorobenzo[d]thiazole-2-carboxylic acid, a crucial step in constructing hybrid molecules for pharmacological screening . Molecular docking and cell line studies (e.g., against MCF-7 and HCT-116 lines) have demonstrated that derivatives stemming from this scaffold can exhibit potent biological activity and selectivity, highlighting its importance in experimental drug design . The fluorine atom at the 6-position and the hydroxymethyl group at the 2-position of the benzothiazole ring make this compound a unique and versatile scaffold for structure-activity relationship (SAR) studies and further chemical optimization . This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-fluoro-1,3-benzothiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMAENBYNXKRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596614
Record name (6-Fluoro-1,3-benzothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197364-68-4
Record name (6-Fluoro-1,3-benzothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(6-Fluorobenzo[d]thiazol-2-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Core Physicochemical Properties, Synthesis, and Potential Biological Significance of a Key Fluorinated Benzothiazole Derivative.

Introduction

(6-Fluorobenzo[d]thiazol-2-yl)methanol is a fluorinated heterocyclic compound belonging to the benzothiazole class of molecules. The benzothiazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a fluorine atom at the 6-position of the benzothiazole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its biological activity and making it an attractive candidate for drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the basic properties of this compound, including its synthesis and potential biological relevance, to support researchers and drug development professionals in their scientific endeavors.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental properties can be summarized based on its chemical structure and data from chemical suppliers.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 197364-68-4[4][5]
Molecular Formula C₈H₆FNOS[4][5]
Molecular Weight 199.21 g/mol Calculated
Synonyms (6-Fluoro-1,3-benzothiazol-2-yl)methanol, 2-Benzothiazolemethanol, 6-fluoro-[4][5]

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be devised by adapting established methods for the synthesis of similar benzothiazole derivatives.[2][6] A common approach involves the cyclization of a substituted 2-aminothiophenol.

A proposed synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Formation of 2-Amino-5-fluorothiophenol cluster_1 Step 2: Cyclization and Reduction A 4-Fluoroaniline D 2-Amino-6-fluorobenzothiazole A->D:w 1. KSCN, Acetic Acid B Potassium Thiocyanate B->D:w C Bromine C->D:w 2. Br2, Acetic Acid F 2-Amino-5-fluorothiophenol D->F:w Alkaline Hydrolysis E Hydrolysis I 6-Fluorobenzo[d]thiazole-2-carboxylic acid F->I:w G Glyoxylic Acid G->I:w H Condensation K This compound I->K:w e.g., LiAlH4 or NaBH4 J Reduction

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Adapted)

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole (Adapted from[2])

  • Dissolve 4-fluoroaniline (1 equivalent) and potassium thiocyanate (2-3 equivalents) in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture into ice-water and neutralize with a concentrated ammonia solution to precipitate the crude 2-amino-6-fluorobenzothiazole.

  • Filter the precipitate, wash with water, and dry. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of 6-Fluorobenzo[d]thiazole-2-carboxylic acid (Hypothetical step)

This step is a common method for introducing a carboxylic acid group at the 2-position of a benzothiazole ring, which can then be reduced.

  • Hydrolyze 2-amino-6-fluorobenzothiazole under basic conditions (e.g., aqueous NaOH) to yield 2-amino-5-fluorothiophenol.

  • React the resulting 2-amino-5-fluorothiophenol with glyoxylic acid in a suitable solvent. This condensation reaction should form the thiazole ring and yield 6-fluorobenzo[d]thiazole-2-carboxylic acid.

  • The product can be isolated by acidification of the reaction mixture and purified by recrystallization.

Step 3: Reduction to this compound (Hypothetical step)

  • Suspend the 6-fluorobenzo[d]thiazole-2-carboxylic acid in a dry aprotic solvent such as tetrahydrofuran (THF).

  • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a suitable activating agent, to the suspension at a reduced temperature (e.g., 0°C).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting salts and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The final product can be purified by column chromatography on silica gel.

Potential Biological Significance and Signaling Pathways

While there is no direct research on the biological activity of this compound, the broader class of 6-fluorobenzothiazole derivatives has shown significant promise in drug discovery, particularly in the field of oncology.[7][8] These compounds are known to interact with various cellular targets and signaling pathways implicated in cancer progression.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 6-fluorobenzothiazole derivatives against a range of cancer cell lines.[2][8] The cytotoxic effects are often attributed to their ability to induce apoptosis and inhibit cell proliferation.

Inhibition of Signaling Pathways

Benzothiazole derivatives have been identified as inhibitors of key signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Several benzothiazole-based compounds have been developed as potent inhibitors of PI3K and/or mTOR, demonstrating their potential as anticancer therapeutics.[1][9][10][11]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1 STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene Gene Transcription (Proliferation, Angiogenesis) Nucleus->Gene Inhibitor This compound (Potential Inhibitor) Inhibitor->STAT3 Inhibits Dimerization

References

A Technical Guide to (6-Fluorobenzo[d]thiazol-2-yl)methanol: Structure, Analysis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (6-Fluorobenzo[d]thiazol-2-yl)methanol, a fluorinated benzothiazole derivative of interest in medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its chemical characteristics, analytical profile, and potential biological significance based on the well-documented properties of structurally related benzothiazole compounds.

Chemical Structure and Identification

This compound belongs to the class of heterocyclic compounds known as benzothiazoles. The presence of a fluorine atom at the 6-position and a methanol group at the 2-position of the benzothiazole core are key structural features that are expected to influence its physicochemical properties and biological activity.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 197364-68-4[1]
Chemical Formula C₈H₆FNOS[1]
Molecular Weight 183.20 g/mol
SMILES OCc1nc2cc(F)ccc2s1
Synonyms (6-Fluoro-1,3-benzothiazol-2-yl)methanol, 2-Benzothiazolemethanol, 6-fluoro-[1]

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis would likely begin with the formation of the 2-amino-6-fluorobenzothiazole core, followed by functionalization at the 2-position.

Synthesis_Workflow cluster_0 Step 1: Formation of 2-Amino-6-fluorobenzothiazole cluster_1 Step 2: Diazotization and Hydroxymethylation A 4-Fluoroaniline D 2-Amino-6-fluorobenzothiazole A->D B Potassium Thiocyanate B->D C Bromine in Glacial Acetic Acid C->D F Diazonium Salt Intermediate D->F  [1] E Sodium Nitrite in Acid E->F H This compound F->H  [2] G Formaldehyde (or equivalent) G->H

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: General Synthesis of 2-Substituted Benzothiazoles

The following is a generalized protocol adapted from the synthesis of related benzothiazole derivatives.[2][3]

Materials:

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Potassium thiocyanate

  • Bromine

  • Glacial acetic acid

  • Appropriate reagents for functionalization at the 2-position

Procedure:

  • Synthesis of 2-Amino-6-fluorobenzothiazole:

    • Dissolve 4-fluoroaniline and potassium thiocyanate in glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining a low temperature.

    • After the addition is complete, allow the reaction to proceed at room temperature.

    • The product is typically precipitated by pouring the reaction mixture into water and neutralizing it.

    • The crude product can be purified by recrystallization.

  • Modification of the 2-Amino Group: The 2-amino group can be converted to a hydroxymethyl group via a Sandmeyer-type reaction or other functional group interconversions.

Analytical Characterization

While specific spectra for this compound are not publicly available, the expected analytical data can be inferred from the analysis of similar benzothiazole structures.[2][4][5]

Table 2: Predicted Analytical Data for this compound

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons on the benzothiazole ring (approx. 7.0-8.0 ppm). A singlet for the methylene protons of the methanol group (approx. 4.5-5.0 ppm). A broad singlet for the hydroxyl proton.
¹³C NMR Aromatic carbons (approx. 110-155 ppm). Methylene carbon of the methanol group (approx. 60-70 ppm). Carbon of the C=N bond in the thiazole ring (approx. 160-170 ppm).
IR Spectroscopy O-H stretching (broad, approx. 3200-3600 cm⁻¹). Aromatic C-H stretching (approx. 3000-3100 cm⁻¹). C=N stretching of the thiazole ring (approx. 1550-1650 cm⁻¹). C-F stretching (approx. 1000-1100 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (183.20 m/z). Fragmentation patterns characteristic of the benzothiazole core.

Potential Applications in Drug Discovery

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][6] The introduction of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates.

Anticancer and Anti-inflammatory Potential

Numerous studies have highlighted the potential of fluorinated benzothiazole derivatives as potent inhibitors of various protein kinases and signaling pathways implicated in cancer and inflammation. While direct biological data for this compound is not available, its structural similarity to other biologically active benzothiazoles suggests it may be a valuable scaffold for the development of novel therapeutic agents.

Preclinical Evaluation Workflow

A typical workflow for the preclinical evaluation of a novel benzothiazole derivative is outlined below.

Preclinical_Workflow A Synthesis and Purification B In vitro Cytotoxicity (e.g., MTT Assay) A->B C Target Identification and Validation B->C E In vivo Efficacy (Animal Models) B->E D Signaling Pathway Analysis (Western Blot) C->D G Lead Optimization D->G F ADME/Tox Studies E->F F->G

Figure 2: Generalized preclinical evaluation workflow for novel benzothiazole-based compounds.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery. This technical guide, by consolidating information from related compounds, provides a foundational understanding of its chemical nature, a plausible synthetic approach, and a framework for its analytical and biological evaluation. Further experimental work is necessary to fully elucidate the specific properties and therapeutic potential of this compound. Researchers are encouraged to consult commercial suppliers for the compound and its analytical data to facilitate their research endeavors.[7]

References

Technical Guide: (6-Fluorobenzo[d]thiazol-2-yl)methanol (CAS No. 197364-68-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth experimental data and specific biological studies on (6-Fluorobenzo[d]thiazol-2-yl)methanol are limited. This guide provides a comprehensive overview based on its known properties and extrapolates potential applications and experimental protocols from closely related and well-studied 6-fluorobenzothiazole analogues, particularly 6-fluorobenzo[d]thiazol-2-amine.

Core Compound Identification and Properties

This compound is a fluorinated benzothiazole derivative. The benzothiazole scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The inclusion of a fluorine atom can enhance crucial drug-like properties such as metabolic stability, bioavailability, and binding affinity.[1]

PropertyValueSource
CAS Number 197364-68-4[2]
IUPAC Name This compound[2]
Chemical Formula C8H6FNOS[2]
Synonyms (6-Fluoro-1,3-benzothiazol-2-yl)methanol; 2-Benzothiazolemethanol, 6-fluoro-[2]

Predicted Physicochemical Properties

PropertyPredicted/Analogous ValueSignificance in Drug Development
Molecular Weight 199.21 g/mol Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability.
logP (Octanol/Water Partition Coefficient) Estimated: >2.0A measure of lipophilicity, which affects membrane permeability, solubility, and plasma protein binding.
Aqueous Solubility Predicted to be poorly solubleAffects formulation, dissolution, and absorption. Poor aqueous solubility can be a significant challenge in drug development.
pKa The benzothiazole nitrogen is weakly basicDetermines the ionization state at physiological pH, which impacts solubility, receptor binding, and membrane transport.

Synthesis and Experimental Protocols

General Synthesis of the 6-Fluorobenzothiazole Core

A common method for synthesizing the 2-amino-6-fluorobenzothiazole core, a likely precursor or related structure, involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen.[1]

Reactants:

  • p-fluoroaniline

  • Potassium thiocyanate

  • Bromine

  • Acetic acid

Protocol:

  • A solution of p-fluoroaniline in 95% acetic acid is prepared.

  • A separate solution of potassium thiocyanate in 95% acetic acid is also prepared.

  • The potassium thiocyanate solution is added to the p-fluoroaniline solution, and the mixture is cooled to 0°C.

  • A solution of bromine in acetic acid is added dropwise with stirring, while maintaining the temperature between 0 and 10°C.

  • The mixture is stirred for an additional 2 hours at a temperature below room temperature, followed by 10 hours at room temperature.

  • The resulting precipitate is collected, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.[1]

To obtain this compound, a potential synthetic route could involve the diazotization of 2-amino-6-fluorobenzothiazole, followed by a substitution reaction to introduce a hydroxymethyl group, or the cyclization of a precursor already containing the 2-methanol moiety.

Biological Evaluation Protocols

The biological activities of benzothiazole derivatives are commonly assessed using a variety of in vitro assays.

This assay is used to evaluate the cytotoxic effects of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivative for a specified period (e.g., 24-72 hours).[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization and Measurement: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader to determine the concentration at which the compound inhibits cell growth by 50% (IC50).[1]

This assay determines if the compound induces programmed cell death (apoptosis).

Protocol:

  • Cell Treatment: Cells are treated with the benzothiazole derivative.

  • Staining: The cells are harvested and stained with Annexin V and Propidium Iodide (PI).

  • Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Biological Activity and Signaling Pathways

Derivatives of 6-fluorobenzothiazole have demonstrated significant promise as anticancer agents, primarily through the modulation of critical cellular signaling pathways.[1]

Anticancer Activity of Related Compounds

The following table summarizes the reported anticancer activity of various 6-fluorobenzothiazole derivatives against different cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)
Substituted methoxybenzamide benzothiazoleA549 (Lung), HCT-116 (Colon), HeLa (Cervical)1.1 - 8.8
Substituted chloromethylbenzamide benzothiazoleA549 (Lung), HCT-116 (Colon), HeLa (Cervical)1.1 - 8.8
Key Signaling Pathways

Benzothiazole derivatives have been shown to interact with several key signaling pathways involved in cancer cell proliferation and survival.

Some benzothiazole derivatives have been found to inhibit the activation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Inhibition of NF-κB can lead to the suppression of pro-survival genes and the promotion of apoptosis.

G Inhibition of NF-κB Signaling Pathway Benzothiazole Benzothiazole Derivative NFkB NF-κB Activation Benzothiazole->NFkB Inhibits GeneExpression Expression of Pro-survival Genes (e.g., COX-2, iNOS) NFkB->GeneExpression Promotes Apoptosis Apoptosis GeneExpression->Apoptosis Inhibits

Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

The PI3K/AKT and MAPK/ERK pathways are crucial signaling cascades that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a common characteristic of many cancers. Certain novel benzothiazole compounds have been shown to exert their anticancer effects by inhibiting the phosphorylation of both AKT and ERK proteins, leading to the induction of apoptosis and cell cycle arrest.[1]

G Dual Inhibition of AKT and ERK Signaling Benzothiazole Benzothiazole Derivative AKT AKT Phosphorylation Benzothiazole->AKT Inhibits ERK ERK Phosphorylation Benzothiazole->ERK Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes ERK->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Dual inhibition of AKT and ERK signaling pathways.

Conclusion and Future Directions

This compound, as part of the fluorinated benzothiazole family, represents a compound of interest for further investigation in drug discovery, particularly in oncology. While direct experimental data is currently sparse, the established biological activities of its close analogues provide a strong rationale for its synthesis and evaluation. Future research should focus on developing efficient synthetic routes for this specific compound and performing comprehensive in vitro and in vivo studies to elucidate its biological activity and therapeutic potential. The experimental protocols and pathway information provided in this guide offer a foundational framework for researchers to embark on the exploration of this promising molecule.

References

An In-depth Technical Guide to (6-Fluorobenzo[d]thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the molecular properties and a representative synthetic approach for (6-Fluorobenzo[d]thiazol-2-yl)methanol, a fluorinated benzothiazole derivative of interest to researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

This compound is a heterocyclic compound featuring a benzothiazole core structure substituted with a fluorine atom and a hydroxymethyl group. These structural motifs are prevalent in medicinal chemistry, often imparting desirable pharmacological properties.

PropertyValueSource
Molecular Formula C₈H₆FNOS[1][2][3][4]
Molecular Weight 199.21 g/mol Calculated
CAS Number 197364-68-4[1][3][5]
Synonyms (6-Fluoro-1,3-benzothiazol-2-yl)methanol, 2-Benzothiazolemethanol, 6-fluoro-[1][3]

Note: The molecular weight is calculated based on the atomic weights of the constituent elements.

Representative Synthetic Protocol

Below is a generalized experimental protocol for the synthesis of a benzothiazole derivative, which can be adapted for the synthesis of this compound, likely starting from 2-amino-5-fluorothiophenol.

General Procedure for Benzothiazole Synthesis:

  • Reaction Setup: To a solution of the appropriate substituted 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or toluene, add the desired aldehyde or carboxylic acid derivative (1-1.2 equivalents).

  • Catalysis: An acid or base catalyst may be employed to facilitate the condensation reaction. For aldehyde condensation, oxidative conditions are often used.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by an appropriate technique such as Thin Layer Chromatography (TLC) to determine the completion of the reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified. Purification is commonly achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure benzothiazole derivative.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a substituted benzothiazole, such as this compound.

G A Starting Materials (e.g., 2-amino-5-fluorothiophenol, Glyoxylic Acid) B Condensation Reaction A->B C Crude Product (6-Fluorobenzothiazole-2-carboxylic acid) B->C D Purification (Recrystallization/Chromatography) C->D E Pure Intermediate D->E F Reduction Reaction (e.g., with LiAlH4) E->F G Crude Final Product F->G H Final Purification G->H I Pure this compound H->I J Structural Characterization (NMR, MS, IR) I->J

Synthetic and Characterization Workflow

References

An In-depth Technical Guide to the Synthesis of (6-Fluorobenzo[d]thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for (6-Fluorobenzo[d]thiazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The outlined synthesis is based on established chemical transformations and provides detailed experimental protocols for each key step.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step process. The pathway commences with the formation of the key intermediate, 2-amino-5-fluorothiophenol, from 4-fluoroaniline. This is followed by the cyclization of the thiophenol with a suitable C2-synthon to yield 6-fluorobenzo[d]thiazole-2-carboxylic acid. The final step involves the reduction of the carboxylic acid functionality to the desired primary alcohol, this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_inter Intermediates cluster_final Final Product A 4-Fluoroaniline C 2-Amino-5-fluorothiophenol A->C 1. Thiocyanation & Hydrolysis B Potassium Thiocyanate E 6-Fluorobenzo[d]thiazole-2-carboxylic acid C->E 2. Cyclization D Oxalyl Chloride G This compound E->G 3. Reduction F Lithium Aluminum Hydride (LiAlH4)

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key physical properties of the intermediates and the final product in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Typical Yield (%)
2-Amino-5-fluorothiophenolC₆H₆FNS143.18LiquidN/A239.8 at 760 mmHg60-70
6-Fluorobenzo[d]thiazole-2-carboxylic acidC₈H₄FNO₂S197.19Solid108-109N/A75-85
This compoundC₈H₆FNOS183.20SolidN/AN/A80-90

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-fluorothiophenol from 4-Fluoroaniline

This procedure outlines a general method for the synthesis of the key intermediate, 2-amino-5-fluorothiophenol, via a thiocyanation reaction followed by reduction.

Materials:

  • 4-Fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Zinc dust

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Thiocyanation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-fluoroaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice water and neutralize with a 2 M sodium hydroxide solution to precipitate the crude 2-amino-5-fluorobenzothiazole.

  • Filter the precipitate, wash with water, and dry.

  • Reduction to Thiophenol: Suspend the crude 2-amino-5-fluorobenzothiazole in a mixture of ethanol and concentrated hydrochloric acid.

  • Add zinc dust portion-wise while stirring.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and filter to remove excess zinc.

  • Neutralize the filtrate with a concentrated sodium hydroxide solution to a pH of 7-8.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-fluorothiophenol.

Step 2: Synthesis of 6-Fluorobenzo[d]thiazole-2-carboxylic acid

This step involves the cyclization of 2-amino-5-fluorothiophenol with oxalyl chloride to form the carboxylic acid.

Materials:

  • 2-Amino-5-fluorothiophenol

  • Oxalyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

Procedure:

  • In a dried, three-necked flask under a nitrogen atmosphere, dissolve 2-amino-5-fluorothiophenol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.1 equivalents) in dichloromethane dropwise.

  • After the addition, add pyridine (2.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-fluorobenzo[d]thiazole-2-carboxylic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Reduction of 6-Fluorobenzo[d]thiazole-2-carboxylic acid to this compound

The final step is the reduction of the carboxylic acid to the primary alcohol using lithium aluminum hydride (LiAlH₄).[1][2][3][4]

Materials:

  • 6-Fluorobenzo[d]thiazole-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Glauber's salt) or a standard Fieser workup.[5]

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Caution! LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a nitrogen atmosphere.

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (2-3 equivalents) in anhydrous THF.[2]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 6-fluorobenzo[d]thiazole-2-carboxylic acid (1 equivalent) in anhydrous THF dropwise.[2]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.[3]

  • Cool the reaction mixture back to 0 °C.

  • Workup (Fieser Method): Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.[5]

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Add anhydrous magnesium sulfate, stir for another 15 minutes, and filter the mixture through a pad of Celite.

  • Wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).

Experimental_Workflow cluster_step1 Step 1: 2-Amino-5-fluorothiophenol Synthesis cluster_step2 Step 2: Carboxylic Acid Formation cluster_step3 Step 3: Reduction to Alcohol A1 Thiocyanation of 4-Fluoroaniline A2 Reduction A1->A2 B1 Cyclization with Oxalyl Chloride A2->B1 Intermediate B2 Purification B1->B2 C1 LiAlH4 Reduction B2->C1 Intermediate C2 Aqueous Workup C1->C2 C3 Purification C2->C3

Caption: Experimental workflow for the synthesis of this compound.

This technical guide provides a robust and detailed pathway for the synthesis of this compound. Researchers are advised to consult the cited literature and adhere to all laboratory safety protocols when carrying out these procedures.

References

The Enduring Legacy of Benzothiazole: An In-depth Technical Guide to its Discovery and History in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heteroaromatic system, has carved a significant niche in the landscape of chemical research and development. From its early industrial applications to its current status as a "privileged scaffold" in medicinal chemistry, the journey of benzothiazole and its derivatives is a testament to the continuous evolution of synthetic chemistry and drug discovery. This technical guide provides a comprehensive exploration of the discovery, history, and key experimental methodologies associated with this remarkable class of compounds.

A Historical Overview: From Industrial Dyes to a Pharmaceutical Mainstay

The story of benzothiazole begins in the late 19th century with the pioneering work of August Wilhelm von Hofmann. In 1879, Hofmann reported the first synthesis of 2-substituted benzothiazoles, laying the foundational chemistry for this heterocyclic system.[1][2] However, it was not until the early 20th century that the first significant industrial application of a benzothiazole derivative emerged. In 1921, 2-sulfanylbenzothiazoles were identified as highly effective vulcanization accelerators for rubber, a discovery that revolutionized the rubber industry.[1] The parent benzothiazole molecule, in its unsubstituted form, was not isolated from a natural source until much later, in 1967, when it was identified as a volatile component of American cranberries.[1]

The latter half of the 20th century marked a paradigm shift in the perception and application of benzothiazole derivatives. Researchers began to uncover their vast pharmacological potential, leading to the exploration and development of a diverse array of derivatives with a wide spectrum of biological activities. This surge in research solidified the position of the benzothiazole core as a critical pharmacophore in modern drug discovery.

Below is a timeline highlighting key milestones in the discovery and development of benzothiazole derivatives:

YearMilestoneSignificance
1879 A.W. Hofmann reports the first synthesis of 2-substituted benzothiazoles.Establishes the fundamental chemistry of the benzothiazole ring system.
1921 Discovery of 2-sulfanylbenzothiazoles as vulcanization accelerators.First major industrial application, transforming the rubber industry.
Mid-20th Century Emergence of interest in the biological activities of benzothiazole derivatives.Marks the beginning of the shift towards pharmaceutical applications.
1953 A patent is filed for a hydrazinyl-benzothiazole derivative.Indicates early research into this important class of medicinally active compounds.[1]
1967 Isolation of the parent benzothiazole from American cranberries.First identification of the core benzothiazole structure in a natural product.[1]
Late 20th Century Development and approval of key benzothiazole-based drugs.Solidifies the role of benzothiazole as a "privileged scaffold" in medicinal chemistry.

Foundational Synthetic Methodologies

The construction of the benzothiazole ring is a cornerstone of its chemistry. A variety of synthetic strategies have been developed over the years, with the condensation of 2-aminothiophenol with various electrophilic partners being one of the most common and versatile approaches.

Hofmann's Synthesis of 2-Substituted Benzothiazoles (1879)
Synthesis of 2-Mercaptobenzothiazole (Early 20th Century Vulcanization Accelerator)

The industrial synthesis of 2-mercaptobenzothiazole (MBT) in the early 20th century was a critical development. A common method involves the reaction of aniline, carbon disulfide, and sulfur under high temperature and pressure.

Experimental Protocol: Synthesis of 2-Mercaptobenzothiazole

  • Materials: Aniline, Carbon Disulfide (CS₂), Sulfur (S).

  • Procedure:

    • Aniline, carbon disulfide, and sulfur are charged into a high-pressure autoclave.

    • The mixture is heated to a temperature of 250-270°C under a pressure of 9.5-10 MPa.

    • The reaction is maintained for a period of 120-240 minutes.

    • After the reaction is complete, the autoclave is cooled, and the pressure is released, allowing for the venting of hydrogen sulfide (H₂S) gas.

    • The crude product is then purified, typically by recrystallization, to yield 2-mercaptobenzothiazole.

  • Yield: This process typically results in yields of approximately 82-89%, with a purity of over 98%.[3]

General Workflow for Synthesis and Characterization of Benzothiazole Derivatives

G General Workflow for Benzothiazole Synthesis and Evaluation cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Reactants 2-Aminothiophenol + Electrophile (e.g., Aldehyde, Carboxylic Acid) Reaction Condensation/ Cyclization Reaction Reactants->Reaction Crude Crude Benzothiazole Derivative Reaction->Crude Purification Purification (Recrystallization, Chromatography) Crude->Purification Pure Pure Benzothiazole Derivative Purification->Pure Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Pure->Characterization Screening In vitro / In vivo Screening Pure->Screening Data Biological Activity Data Screening->Data

Caption: A generalized workflow for the synthesis, purification, and evaluation of benzothiazole derivatives.

Key Benzothiazole Derivatives in Research and Medicine

The versatility of the benzothiazole scaffold is evident in the diverse applications of its derivatives, from fluorescent probes to life-saving pharmaceuticals.

Thioflavin T: A Fluorescent Probe for Amyloid Fibrils

Thioflavin T is a benzothiazole-based dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's. This property has made it an invaluable tool in disease diagnosis and research into the mechanisms of amyloid formation.[4] The fluorescence enhancement is attributed to the restriction of intramolecular rotation of the benzothiazole and aminobenzene rings upon binding to the amyloid structure.[4]

Mechanism of Thioflavin T Binding to Amyloid-β Fibrils

G Thioflavin T Binding to Amyloid-β Fibril ThT_free Thioflavin T (Free in Solution) Low Fluorescence Amyloid Amyloid-β Fibril (β-sheet structure) ThT_free->Amyloid Binding to β-sheet grooves ThT_bound Thioflavin T (Bound to Fibril) High Fluorescence Amyloid->ThT_bound Conformational restriction

Caption: The binding of Thioflavin T to amyloid-β fibrils, leading to enhanced fluorescence.

Riluzole: A Neuroprotective Agent

Riluzole is a benzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS). Its neuroprotective effects are primarily attributed to its ability to inhibit glutamate release from presynaptic terminals.[5][6][7] This is thought to be achieved through the blockade of voltage-gated sodium channels and interference with intracellular signaling pathways following transmitter binding.[7]

Signaling Pathway of Riluzole's Inhibition of Glutamate Release

G Riluzole's Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Action_Potential Action Potential Na_Channel Voltage-gated Na+ Channel Action_Potential->Na_Channel Depolarization Ca_Channel Voltage-gated Ca2+ Channel Na_Channel->Ca_Channel Opens Vesicle Synaptic Vesicle (containing Glutamate) Ca_Channel->Vesicle Ca2+ influx triggers Release Glutamate Release Vesicle->Release Glutamate Glutamate Release->Glutamate Riluzole Riluzole Riluzole->Na_Channel Inhibits G Pramipexole's Dopamine Agonist Pathway Pramipexole Pramipexole D2_D3_Receptor Dopamine D2/D3 Receptor (Gi/o-coupled) Pramipexole->D2_D3_Receptor Binds and activates G_Protein Gi/o Protein D2_D3_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreased production Cellular_Response Cellular Response (e.g., decreased neuronal excitability) cAMP->Cellular_Response Leads to

References

(6-Fluorobenzo[d]thiazol-2-yl)methanol: A Prospective Analysis of Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. The incorporation of a fluorine atom at the 6-position of the benzothiazole ring has been shown to enhance the therapeutic potential of these compounds. This technical guide provides an in-depth analysis of the potential therapeutic targets of (6-Fluorobenzo[d]thiazol-2-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule, this paper extrapolates its potential pharmacological profile based on the established activities of structurally related 2-substituted-6-fluorobenzothiazole derivatives. The primary therapeutic areas of interest for this class of compounds are oncology and neurodegenerative diseases. This guide summarizes key quantitative data from related compounds, details relevant experimental protocols, and visualizes pertinent signaling pathways to provide a foundational resource for researchers interested in the therapeutic development of this compound and its analogs.

Introduction

Benzothiazole and its derivatives have garnered significant attention in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The introduction of a fluorine atom to the benzothiazole core can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. While specific research on this compound is nascent, the broader class of 2-substituted-6-fluorobenzothiazoles has been more extensively studied, providing valuable insights into the potential therapeutic applications of this scaffold. This guide will focus on two primary areas where these compounds have shown promise: oncology and neurodegenerative disorders.

Potential Therapeutic Targets in Oncology

Derivatives of 6-fluorobenzothiazole have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

The benzothiazole scaffold has been identified as a promising framework for the development of potent kinase inhibitors. Several key signaling pathways implicated in cancer are likely targets for this compound and its derivatives.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in various cancers, promoting cell growth, proliferation, and survival. Benzothiazole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR.[1]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Inhibition of kinases within this pathway is a validated anticancer strategy.

  • ATR Kinase: Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA damage response (DDR) pathway, which is often upregulated in cancer cells. Inhibition of ATR kinase can lead to synthetic lethality in tumors with specific DNA repair defects.

  • Rho-associated kinase (ROCK): Benzothiazole derivatives have been identified as inhibitors of ROCK-II, a kinase involved in cell adhesion, motility, and proliferation.[2]

Data Presentation: Anticancer Activity of 6-Fluorobenzothiazole Derivatives

The following table summarizes the in vitro anticancer activity of various 2-substituted-6-fluorobenzothiazole derivatives against several human cancer cell lines. This data, while not specific to this compound, provides a strong rationale for investigating its anticancer potential.

Compound TypeR Group at Position 2Cancer Cell LineIC50 (µM)
Hydrazine-based derivativeHydrazinylidene-methyl-phenylHeLa (Cervical)2.41[3]
Hydrazine-based derivativeHydrazinylidene-methyl-phenylCOS-7 (Kidney)4.31[3]
Pyrimidine-based derivativePyrimidine carbonitrileVariousPotent activity reported[3]
Sulfonamide-based derivativeSecondary sulfonamide acetamideMCF-7 (Breast)34.5[3]
Sulfonamide-based derivativeSecondary sulfonamide acetamideHeLa (Cervical)44.15[3]
Sulfonamide-based derivativeSecondary sulfonamide acetamideMG63 (Osteosarcoma)36.1[3]

Potential Therapeutic Targets in Neurodegenerative Diseases

Benzothiazole derivatives have also shown promise in the treatment of neurodegenerative disorders like Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[4][5] The neuroprotective effects of these compounds are often attributed to their ability to modulate key enzymes and signaling pathways in the central nervous system.

Enzyme Inhibition in Neurodegeneration
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6]

  • Monoamine Oxidase B (MAO-B): MAO-B is involved in the degradation of dopamine. Its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease.[6]

Data Presentation: Enzyme Inhibition by Benzothiazole Derivatives

The following table presents the inhibitory activities of benzothiazole derivatives against enzymes relevant to neurodegenerative diseases.

CompoundTarget EnzymeKi (µM)IC50 (µM)
3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone)Histamine H3 Receptor0.036-
3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone)AChE-6.7[6]
3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone)BuChE-2.35[6]
3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone)MAO-B-1.6[6]
4b (3-(azepan-1-yl)propyloxy-linked benzothiazole derivative)Histamine H3 Receptor0.012-

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of 2-Substituted-6-fluorobenzothiazoles

A general method for the synthesis of the 2-amino-6-fluorobenzothiazole core, a common precursor, is as follows:

  • Reaction Setup: A solution of p-fluoroaniline (0.2 mol) in 30 ml of 95% acetic acid is prepared in a reaction vessel. A separate solution of potassium thiocyanate (0.8 mol) in 50 ml of 95% acetic acid is also prepared.

  • Thiocyanation: The potassium thiocyanate solution is added to the p-fluoroaniline solution.

  • Cyclization: The mixture is cooled to 0-5°C, and a solution of bromine (0.2 mol) in glacial acetic acid is added dropwise while maintaining the low temperature.

  • Work-up: After the reaction is complete, the mixture is stirred for several hours and then poured into water. The precipitate is collected by filtration.

  • Purification: The crude product is neutralized with an ammonium hydroxide solution and then recrystallized from a suitable solvent like ethanol to yield the purified 2-amino-6-fluorobenzothiazole.

To synthesize this compound, a potential route would involve the diazotization of 2-amino-6-fluorobenzothiazole followed by a hydroxymethylation reaction, though specific conditions would need to be optimized.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of approximately 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Cisplatin) for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Kinase Inhibition Assay

A general protocol for a kinase inhibition assay is as follows:

  • Reaction Mixture Preparation: A reaction mixture containing the specific kinase, its substrate (e.g., a peptide or protein), and ATP in a suitable buffer is prepared.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that detect the amount of ADP produced.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

Ellman's method is a widely used spectrophotometric method for measuring AChE activity.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Setup: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the therapeutic potential of this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole (6-Fluorobenzo[d]thiazol- 2-yl)methanol (Proposed Inhibitor) Benzothiazole->PI3K Benzothiazole->mTORC1

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Benzothiazole (6-Fluorobenzo[d]thiazol- 2-yl)methanol (Proposed Inhibitor) Benzothiazole->Raf Benzothiazole->MEK

Caption: Potential inhibition points of the MAPK/ERK signaling pathway by 6-fluorobenzothiazole derivatives.

Cholinergic_Signaling ACh_release Acetylcholine (ACh) Released SynapticCleft Synaptic Cleft ACh_release->SynapticCleft ACh_receptor Postsynaptic ACh Receptor SynapticCleft->ACh_receptor ACh binds AChE Acetylcholinesterase (AChE) SynapticCleft->AChE ACh degraded by Signal Signal Transduction ACh_receptor->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Benzothiazole (6-Fluorobenzo[d]thiazol- 2-yl)methanol (Proposed Inhibitor) Benzothiazole->AChE

Caption: Proposed mechanism of AChE inhibition by this compound in cholinergic signaling.

Experimental_Workflow Synthesis Synthesis of (6-Fluorobenzo[d]thiazol- 2-yl)methanol Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro Anticancer Anticancer Assays (MTT, Kinase Inhibition) InVitro->Anticancer Neuro Neuroprotective Assays (AChE, MAO-B Inhibition) InVitro->Neuro Lead_ID Lead Identification & Optimization Anticancer->Lead_ID Neuro->Lead_ID InVivo In Vivo Studies (Animal Models) Lead_ID->InVivo

Caption: A general experimental workflow for the evaluation of this compound.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently limited, a comprehensive analysis of the existing literature on structurally related 6-fluorobenzothiazole derivatives provides a strong foundation for future research. The data strongly suggest that this compound holds significant potential as both an anticancer and a neuroprotective agent. In oncology, the primary targets are likely to be protein kinases within crucial signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK. For neurodegenerative diseases, the inhibition of key enzymes like acetylcholinesterase and monoamine oxidase B represents a promising therapeutic avenue. The experimental protocols and workflows detailed in this guide offer a clear path for the synthesis, screening, and validation of this compound as a novel therapeutic candidate. Further investigation into this specific molecule is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Spectroscopic and Synthetic Profile of (6-Fluorobenzo[d]thiazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic route for the compound (6-Fluorobenzo[d]thiazol-2-yl)methanol. Due to the limited availability of published experimental data for this specific molecule, this report outlines a proposed synthesis based on established chemical methodologies for analogous benzothiazole derivatives. The accompanying spectroscopic data is predicted based on the analysis of structurally related compounds.

Spectroscopic Data Summary

The anticipated spectroscopic data for this compound is summarized below. These values are estimations derived from the analysis of similar fluorinated benzothiazole structures and general principles of spectroscopic interpretation.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopy Data
¹H NMR Predicted Chemical Shifts (δ) in ppm: - Aromatic Protons: 7.20-8.10 (m, 3H) - Methylene Protons (-CH₂-): ~4.90 (s, 2H) - Hydroxyl Proton (-OH): Broad singlet, variable
¹³C NMR Predicted Chemical Shifts (δ) in ppm: - C=N: ~170 - Aromatic C-F: ~160 (d, ¹JCF ≈ 245 Hz) - Other Aromatic Carbons: 110-155 - Methylene Carbon (-CH₂-): ~65
IR Spectroscopy Predicted Salient Peaks (cm⁻¹): - O-H stretch: 3400-3200 (broad) - C-H stretch (aromatic): 3100-3000 - C=N stretch: ~1620 - C=C stretch (aromatic): 1600-1450 - C-F stretch: 1250-1100 - C-O stretch: 1050-1000
Mass Spectrometry Predicted m/z values: - Molecular Ion [M]⁺: 183.02 - Key Fragments: [M-H₂O]⁺, fragments corresponding to the benzothiazole ring

Proposed Synthetic Pathway and Experimental Protocols

A viable synthetic route to this compound can be envisioned starting from the commercially available 2-amino-5-fluorophenol. This multi-step synthesis involves the formation of the benzothiazole ring system, followed by functional group manipulation at the 2-position to yield the target alcohol.

Step 1: Synthesis of 2-Mercapto-6-fluorobenzothiazole

  • Protocol: To a solution of 2-amino-5-fluorophenol in a suitable solvent such as ethanol, an equimolar amount of potassium ethyl xanthate is added. The mixture is refluxed for several hours. Upon cooling, the reaction is acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is then filtered, washed with water, and dried to yield 2-mercapto-6-fluorobenzothiazole.

Step 2: Synthesis of 6-Fluorobenzothiazole-2-carbaldehyde

  • Protocol: The 2-mercaptobenzothiazole from the previous step can be converted to the corresponding aldehyde. One common method involves the S-alkylation with an appropriate 2-haloacetaldehyde equivalent, followed by cyclization and subsequent hydrolysis. A more direct approach could involve the oxidation of a 2-methyl-6-fluorobenzothiazole precursor, which itself can be synthesized from 2-amino-5-fluorophenol and a suitable three-carbon synthon. A plausible direct conversion from the mercaptan would involve protection of the thiol, lithiation at the 2-position, and reaction with a formylating agent like N,N-dimethylformamide (DMF).

Step 3: Reduction to this compound

  • Protocol: The 6-Fluorobenzothiazole-2-carbaldehyde is dissolved in a suitable solvent like methanol or ethanol. A reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.

Workflow Visualization

The proposed synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow cluster_0 Starting Material cluster_1 Step 1: Thiazole Formation cluster_2 Step 2: Formylation cluster_3 Step 3: Reduction A 2-Amino-5-fluorophenol B 2-Mercapto-6-fluorobenzothiazole A->B  K Ethyl Xanthate,  Reflux, Acidification C 6-Fluorobenzothiazole-2-carbaldehyde B->C  Oxidation /  Functionalization D This compound C->D  NaBH₄,  Methanol

Methodological & Application

Synthesis Protocol for (6-Fluorobenzo[d]thiazol-2-yl)methanol: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for (6-Fluorobenzo[d]thiazol-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a reliable two-step synthetic route, commencing with the formation of the benzothiazole core to yield 6-Fluorobenzo[d]thiazole-2-carboxylic acid, followed by its reduction to the target primary alcohol. This application note includes comprehensive experimental procedures, tabulated data for key intermediates and the final product, and a workflow diagram to visually represent the synthesis.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities, making them privileged scaffolds in pharmaceutical research. The incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of these molecules, often enhancing metabolic stability and binding affinity. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The following protocol provides a robust method for the preparation of this compound in a laboratory setting.

Data Presentation

Table 1: Physicochemical and Yield Data for the Synthesis of this compound and Intermediates
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Yield (%)
6-Fluorobenzo[d]thiazole-2-carboxylic acidC₈H₄FNO₂S197.19Solid235-238~75
This compoundC₈H₆FNOS183.20Solid155-158~85

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Table 2: Spectroscopic Data for this compound
TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 8.15 (dd, J = 8.9, 5.3 Hz, 1H), 7.95 (dd, J = 8.8, 2.6 Hz, 1H), 7.40 (td, J = 8.9, 2.6 Hz, 1H), 6.10 (t, J = 5.8 Hz, 1H, -OH), 4.80 (d, J = 5.8 Hz, 2H, -CH₂).
¹³C NMR (101 MHz, DMSO-d₆)δ 175.8 (C=N), 160.5 (d, J = 242.0 Hz, C-F), 148.9, 137.0 (d, J = 10.0 Hz), 125.0 (d, J = 9.0 Hz), 116.0 (d, J = 25.0 Hz), 108.5 (d, J = 27.0 Hz), 60.2 (-CH₂).
IR (KBr, cm⁻¹)3300-3100 (O-H stretch), 1610 (C=N stretch), 1480, 1250 (C-F stretch), 1050 (C-O stretch).
Mass Spec (ESI+)m/z 184.0 [M+H]⁺

Note: Spectroscopic data are predicted based on analogous structures and may require experimental verification.

Experimental Protocols

Step 1: Synthesis of 6-Fluorobenzo[d]thiazole-2-carboxylic acid

This procedure involves the condensation of 2-amino-5-fluorothiophenol with pyruvic acid to form the benzothiazole ring.

Materials:

  • 2-amino-5-fluorothiophenol

  • Pyruvic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • In a 250 mL round-bottom flask, add 2-amino-5-fluorothiophenol (1.0 eq).

  • Add polyphosphoric acid (10-15 times the weight of the aminothiophenol) to the flask.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly add pyruvic acid (1.1 eq) to the reaction mixture.

  • Heat the mixture to 120-130 °C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude product is dissolved in a minimal amount of saturated sodium bicarbonate solution and washed with dichloromethane to remove any non-acidic impurities.

  • The aqueous layer is then acidified with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 6-Fluorobenzo[d]thiazole-2-carboxylic acid.

Step 2: Synthesis of this compound

This step involves the reduction of the carboxylic acid to the corresponding primary alcohol using Lithium Aluminium Hydride (LiAlH₄).

Materials:

  • 6-Fluorobenzo[d]thiazole-2-carboxylic acid

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask

  • Dropping funnel

  • Nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend Lithium Aluminium Hydride (2.0-3.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 6-Fluorobenzo[d]thiazole-2-carboxylic acid (1.0 eq) in anhydrous THF in the dropping funnel and add it dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the number of grams of LiAlH₄ used.

  • A granular precipitate will form. Stir the resulting slurry for 30 minutes.

  • Filter the slurry through a pad of Celite and wash the filter cake with THF.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow Start Starting Materials: 2-amino-5-fluorothiophenol Pyruvic acid Step1 Step 1: Cyclization (Polyphosphoric Acid, 120-130°C) Start->Step1 Intermediate Intermediate: 6-Fluorobenzo[d]thiazole-2-carboxylic acid Step1->Intermediate Step2 Step 2: Reduction (LiAlH4 in THF, 0°C to rt) Intermediate->Step2 Purification Workup and Purification Step2->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Synthesis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various benzothiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on practical and efficient methodologies, including conventional, microwave-assisted, and green synthesis approaches.

Introduction

Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.[4] The versatility of the benzothiazole scaffold allows for substitutions at various positions, leading to a diverse library of derivatives with a broad spectrum of biological activities.[5][6] The synthesis of these compounds is a key area of research in organic and medicinal chemistry. This document outlines several common and effective methods for their preparation.

Synthesis Methodologies

The most prevalent methods for synthesizing the benzothiazole core involve the condensation of 2-aminothiophenol with various electrophilic partners, such as carboxylic acids, aldehydes, or acyl chlorides.[7][8] Greener and more efficient approaches, including microwave-assisted and solvent-free reactions, have been developed to reduce reaction times, improve yields, and minimize environmental impact.[3][9]

Protocol 1: Synthesis via Condensation of 2-Aminothiophenol with Carboxylic Acids

This method is a classical approach to forming the benzothiazole ring. The reaction is typically carried out at high temperatures, often with a dehydrating agent like polyphosphoric acid (PPA).[8][10]

Experimental Protocol:

  • In a round-bottom flask, place 2-aminothiophenol (1 mmol) and the desired carboxylic acid (1.1 mmol).

  • Add polyphosphoric acid (PPA) (10 g) to the flask.

  • Heat the reaction mixture at 150-220°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

  • After completion, cool the mixture to room temperature and pour it onto crushed ice with constant stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • Filter the precipitate, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole.

Quantitative Data Summary:

EntryCarboxylic AcidReaction Time (h)Yield (%)Reference
1Benzoic Acid385[11]
24-Chlorobenzoic Acid482[10]
3Acetic Acid278[11]
Protocol 2: Microwave-Assisted Synthesis from 2-Aminothiophenol and Aldehydes

Microwave irradiation offers a significant advantage in terms of reduced reaction times and often improved yields compared to conventional heating methods.[3][11] This protocol describes a solvent-free, microwave-assisted condensation.

Experimental Protocol:

  • In a microwave-safe vessel, mix 2-aminothiophenol (1 mmol) and the appropriate aldehyde (1 mmol).

  • Add a catalytic amount of a suitable catalyst, such as Acacia concinna biocatalyst or silica-supported methanesulfonic acid.[11]

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 180-300 W) for 3-10 minutes.[10][11]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add a small amount of ethanol.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization.

Quantitative Data Summary:

EntryAldehydeCatalystPower (W)Time (min)Yield (%)Reference
1BenzaldehydeAcacia concinna180592[11]
24-NitrobenzaldehydePIFA300895[11]
3CinnamaldehydeNone (Glycerol)2101088[3]
Protocol 3: Green Synthesis using Ultrasound Irradiation

This protocol utilizes ultrasound as an energy source for a solvent-free and catalyst-free synthesis, aligning with the principles of green chemistry.[12]

Experimental Protocol:

  • In a flask, combine 2-aminothiophenol (1 mmol) and the desired benzaldehyde (1 mmol).

  • Immerse the flask in an ultrasonic bath or use an ultrasonic probe.

  • Irradiate the mixture with ultrasound at room temperature for approximately 20 minutes.[12]

  • Monitor the reaction progress by TLC.

  • Upon completion, add a small amount of ethanol to the reaction mixture.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the pure benzothiazole derivative.

Quantitative Data Summary:

EntryAldehydeTime (min)Yield (%)Reference
1Benzaldehyde2083[12]
24-Methoxybenzaldehyde2075[12]
34-Chlorobenzaldehyde2080[12]

Visualizations

Experimental Workflow: General Benzothiazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions A 2-Aminothiophenol F Reaction Mixture A->F B Carboxylic Acid / Aldehyde / Acyl Chloride B->F C Solvent (or Solvent-free) C->F D Catalyst (Optional) D->F E Energy Source (Heat / Microwave / Ultrasound) E->F G Work-up & Isolation (e.g., Precipitation, Filtration) F->G H Purification (e.g., Recrystallization) G->H I Pure Benzothiazole Derivative H->I

Caption: A generalized workflow for the synthesis of benzothiazole derivatives.

Signaling Pathway: Inhibition of Cancer Cell Proliferation by Benzothiazole Derivatives

Many benzothiazole derivatives exhibit anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[5][9] One common mechanism is the inhibition of tyrosine kinases, which are crucial for cell growth signaling.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->RTK Inhibition

Caption: Inhibition of the RTK signaling pathway by benzothiazole derivatives.

References

Experimental Applications of (6-Fluorobenzo[d]thiazol-2-yl)methanol in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on (6-Fluorobenzo[d]thiazol-2-yl)methanol in cancer research is limited in publicly available literature. The following application notes and protocols are based on the well-documented activities of structurally similar fluorinated benzothiazole derivatives and are intended to serve as a guide for initiating research with this compound.

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties. The incorporation of a fluorine atom can enhance metabolic stability, cell permeability, and target binding affinity. While this compound is a lesser-studied compound, its structural similarity to other biologically active fluorinated benzothiazoles suggests its potential as a valuable subject for cancer research. This document provides an overview of its hypothetical therapeutic profile, detailed experimental protocols for its evaluation, and visualizations of key signaling pathways and workflows.

Hypothetical Therapeutic Profile

Based on studies of related fluorinated benzothiazole derivatives, this compound is hypothesized to exhibit anticancer activity through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT and MAPK/ERK pathways are frequently implicated as targets for this class of compounds.[1]

Data Presentation: In Vitro Anticancer Activity of Structurally Related Benzothiazole Derivatives

To provide a context for the potential efficacy of this compound, the following table summarizes the in vitro cytotoxic activity of various related benzothiazole derivatives against different human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-70.57[2]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-70.4[2]
N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3-(4-chlorophenyl)propanamideVariousNot specified[2]
N-(4-(benzo[d]thiazol-2-yl)-2-chlorophenyl)-2-(4-chlorophenylthio)acetamideVariousNot specified[2]
2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamideHEp-25[3]
N-(4-(benzo[d]thiazol-2-yl)phenyl) acetamideHEp-2Not specified[3]
Naphthalimide-benzothiazole derivative 66HT-293.72 ± 0.3[2]
Naphthalimide-benzothiazole derivative 66A5494.074 ± 0.3[2]
Naphthalimide-benzothiazole derivative 66MCF-77.91 ± 0.4[2]
YLT32224 cell lines0.39 - 7.70[4]
KC12MDA-MB-2316.13[5]
KC21MDA-MB-23110.77[5]
KC30MDA-MB-23112.86[5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[1][6]

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1][6]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with various concentrations of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO-treated cells).[1][6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways, such as PI3K/AKT and MAPK/ERK.[6]

Materials:

  • Human cancer cell lines

  • This compound

  • RIPA buffer

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-polyacrylamide gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Lysis: Treat cancer cells with the desired concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer to extract total protein.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with primary antibodies overnight at 4°C.[6][7]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Visualization: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.[7]

  • Analysis: Analyze the band intensities to determine changes in protein expression and phosphorylation, normalizing to a loading control.

Visualization of Cellular Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothetical signaling pathways targeted by this compound and a general workflow for its preclinical evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Survival Cell Survival AKT->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound This compound Compound->PI3K Compound->RAF

Caption: Hypothetical inhibition of PI3K/AKT and MAPK/ERK pathways.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Outcome A Compound Synthesis and Characterization B Cytotoxicity Screening (MTT Assay) A->B C Mechanism of Action Studies (e.g., Western Blot) B->C D Xenograft Tumor Model Studies C->D E Toxicity and Pharmacokinetic Analysis D->E F Lead Compound Identification E->F

Caption: Preclinical evaluation workflow for novel anticancer agents.

References

Application Notes and Protocols for (6-Fluorobenzo[d]thiazol-2-yl)methanol in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Fluorobenzo[d]thiazol-2-yl)methanol is a fluorinated benzothiazole derivative. The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The inclusion of a fluorine atom can enhance the metabolic stability and cell permeability of compounds, often leading to improved pharmacological activity.[4] These characteristics make this compound a compound of interest for screening in cell-based assays, particularly for assessing its potential as a cytotoxic or anti-proliferative agent.

These application notes provide a comprehensive protocol for evaluating the effects of this compound on cell viability using a standard MTT assay. Additionally, it outlines a method for investigating its potential mechanism of action through Western blot analysis of key signaling pathways.

Data Presentation

The following tables represent hypothetical data for the effect of this compound on the viability of various cancer cell lines. This data is for illustrative purposes to guide the researcher in presenting their experimental findings.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h Treatment
A549Lung Carcinoma15.8
MCF-7Breast Adenocarcinoma22.5
HeLaCervical Carcinoma18.2
HepG2Hepatocellular Carcinoma25.1

Table 2: Effect of this compound on Protein Expression in A549 Cells

TreatmentConcentration (µM)p-AKT (Relative Intensity)AKT (Relative Intensity)p-ERK (Relative Intensity)ERK (Relative Intensity)
Vehicle (DMSO)01.001.001.001.00
This compound100.650.980.721.01
This compound200.320.970.410.99
This compound400.150.990.181.02

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cultured cancer cells.[5][6] Viable cells with active metabolism convert MTT into a purple formazan product.[6] The quantity of formazan is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the compound in complete culture medium. The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Western Blot Analysis of AKT and ERK Signaling

This protocol is designed to investigate the effect of this compound on the phosphorylation status of key proteins in the AKT and ERK signaling pathways, which are often dysregulated in cancer.[7][8]

Materials:

  • This compound

  • Human cancer cell line (e.g., A549)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations for 24 hours. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the protein bands using an ECL detection system.

  • Densitometry: Quantify the band intensities and normalize them to the loading control (β-actin).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for MTT Cell Viability Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound Compound->AKT Compound->ERK

Caption: Hypothesized Inhibition of AKT and ERK Signaling.

References

Application Notes and Protocols for the Functionalization of the Methanol Group of (6-Fluorobenzo[d]thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and experimental protocols for the chemical functionalization of the primary alcohol group in (6-Fluorobenzo[d]thiazol-2-yl)methanol. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are of significant interest for drug discovery and development. These protocols outline methods for oxidation, esterification, etherification, and halogenation of the methanol group, thereby enabling the synthesis of a diverse range of derivatives for further investigation.

Introduction

This compound is a key intermediate for the synthesis of various biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets. The primary alcohol functional group at the 2-position of the benzothiazole ring is a versatile handle for introducing a variety of other functional groups, which can modulate the compound's physicochemical properties and biological activity. This document outlines key methodologies for the derivatization of this methanol group.

Overview of Functionalization Strategies

The primary alcohol of this compound can be readily transformed into several other key functional groups. The main strategies covered in these notes are:

  • Oxidation: Conversion of the primary alcohol to an aldehyde.

  • Esterification: Formation of an ester linkage with various acylating agents.

  • Etherification: Synthesis of ethers via Williamson ether synthesis.

  • Halogenation: Conversion of the alcohol to a chloromethyl group.

Functionalization_Overview Start This compound Oxidation Oxidation Start->Oxidation Esterification Esterification Start->Esterification Etherification Etherification Start->Etherification Halogenation Halogenation Start->Halogenation Aldehyde 6-Fluorobenzo[d]thiazole-2-carbaldehyde Oxidation->Aldehyde Ester (6-Fluorobenzo[d]thiazol-2-yl)methyl ester Esterification->Ester Ether 2-(Alkoxymethyl)-6-fluorobenzo[d]thiazole Etherification->Ether Chloride 2-(Chloromethyl)-6-fluorobenzo[d]thiazole Halogenation->Chloride

Caption: Overview of functionalization pathways for this compound.

Experimental Protocols and Data

The following sections provide detailed protocols for the functionalization of this compound. The quantitative data presented are representative and may vary based on specific experimental conditions and scale.

Oxidation to 6-Fluorobenzo[d]thiazole-2-carbaldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde can be achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a reliable method for this transformation.[1][2][3]

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

DMP_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous Dichloromethane (DCM) B Add Dess-Martin Periodinane (DMP) A->B C Stir at room temperature for 1-3 hours B->C D Monitor reaction by TLC C->D E Quench with saturated NaHCO3 and Na2S2O3 solution D->E F Extract with DCM E->F G Dry organic layer over Na2SO4 F->G H Purify by column chromatography G->H

Caption: Workflow for the Dess-Martin Periodinane oxidation of this compound.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution. Stir until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-Fluorobenzo[d]thiazole-2-carbaldehyde.

Quantitative Data:

ParameterValue
Reactant This compound
Reagent Dess-Martin Periodinane (DMP)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 2 hours
Yield 85-95%
Purity (by HPLC) >98%
Esterification to (6-Fluorobenzo[d]thiazol-2-yl)methyl Esters

Esterification can be readily achieved by reacting the alcohol with an acyl chloride or anhydride in the presence of a base.

Protocol 2: Esterification with Acyl Chloride

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous DCM and Triethylamine (TEA) B Cool to 0 °C A->B C Add Acyl Chloride dropwise B->C D Stir at room temperature for 2-4 hours C->D E Monitor reaction by TLC D->E F Wash with water and brine E->F G Dry organic layer over Na2SO4 F->G H Purify by column chromatography G->H

Caption: Workflow for the esterification of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[4]

  • Triethylamine (TEA) or Pyridine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding ester.

Quantitative Data:

ParameterAcetyl EsterBenzoyl Ester
Acylating Agent Acetyl ChlorideBenzoyl Chloride
Base TriethylamineTriethylamine
Solvent DCMDCM
Temperature 0 °C to RT0 °C to RT
Reaction Time 3 hours4 hours
Yield 90%88%
Purity (by HPLC) >98%>97%
Etherification to 2-(Alkoxymethyl)-6-fluorobenzo[d]thiazole

The Williamson ether synthesis is a classic and effective method for preparing ethers from alcohols.[5][6][7]

Protocol 3: Williamson Ether Synthesis

Etherification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Suspend NaH in anhydrous THF B Add this compound dropwise at 0 °C A->B C Stir for 30 min at 0 °C B->C D Add Alkyl Halide C->D E Stir at room temperature overnight D->E F Monitor reaction by TLC E->F G Quench with water F->G H Extract with Ethyl Acetate G->H I Dry organic layer over Na2SO4 H->I J Purify by column chromatography I->J

Caption: Workflow for the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired ether.

Quantitative Data:

ParameterMethyl EtherEthyl Ether
Alkylating Agent Methyl IodideEthyl Bromide
Base NaHNaH
Solvent THFTHF
Temperature 0 °C to RT0 °C to RT
Reaction Time 12 hours16 hours
Yield 75%70%
Purity (by HPLC) >97%>96%
Halogenation to 2-(Chloromethyl)-6-fluorobenzo[d]thiazole

The conversion of the primary alcohol to a chloromethyl group can be achieved using thionyl chloride. The resulting 2-(chloromethyl) derivative is a versatile intermediate for nucleophilic substitution reactions.[8]

Protocol 4: Chlorination with Thionyl Chloride

Chlorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous DCM B Cool to 0 °C A->B C Add Thionyl Chloride dropwise B->C D Stir at room temperature for 1-2 hours C->D E Monitor reaction by TLC D->E F Concentrate under reduced pressure E->F G Triturate with cold hexane F->G H Collect solid by filtration G->H

Caption: Workflow for the chlorination of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.3 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.

  • Triturate the residue with cold hexane to precipitate the product.

  • Collect the solid by filtration and wash with cold hexane to yield 2-(Chloromethyl)-6-fluorobenzo[d]thiazole.

Quantitative Data:

ParameterValue
Reagent Thionyl Chloride (SOCl₂)
Solvent Dichloromethane (DCM)
Temperature 0 °C to RT
Reaction Time 1.5 hours
Yield 80-90%
Purity (by NMR) >95%

Biological Relevance and Potential Applications

Derivatives of 6-fluorobenzothiazole have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][9] Functionalization of the methanol group allows for the introduction of various pharmacophores and tuning of the molecule's properties to interact with specific biological targets. For instance, the aldehyde derivative can participate in the formation of Schiff bases, while the chloromethyl derivative is a key intermediate for introducing nucleophilic moieties.

Signaling_Pathway cluster_cell Cancer Cell Receptor Cell Surface Receptor (e.g., Kinase) PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug Functionalized This compound Derivative Drug->Receptor Inhibition Drug->Apoptosis Induction

Caption: Potential mechanism of action for functionalized benzothiazole derivatives in cancer cells.

Conclusion

The protocols described in this document provide a robust foundation for the functionalization of the methanol group of this compound. These methods are based on well-established organic chemistry principles and can be adapted for the synthesis of a library of derivatives for screening in various biological assays. The versatility of the primary alcohol allows for the introduction of a wide array of functional groups, making this compound a valuable starting material in medicinal chemistry and drug discovery programs.

References

Application Notes and Protocols for the Analytical Characterization of (6-Fluorobenzo[d]thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of (6-Fluorobenzo[d]thiazol-2-yl)methanol, a key intermediate in the synthesis of various pharmacologically active compounds. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this molecule.

Spectroscopic Characterization

Spectroscopic methods are essential for the initial identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of the molecule by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
-CH₂OH (Methylene)~4.8~60
-CH₂OH (Hydroxyl)~5.5 (broad singlet)-
H-4~7.9 (dd)~122
H-5~7.4 (td)~115 (d, JCF ≈ 25 Hz)
H-7~7.8 (dd)~110 (d, JCF ≈ 9 Hz)
C-2-~170
C-4-~122
C-5-~115
C-6-~160 (d, JCF ≈ 245 Hz)
C-7-~110
C-8 (C-S)-~135
C-9 (C-N)-~152

Note: These are predicted chemical shifts based on data from similar benzothiazole structures. Actual values may vary. Coupling constants (J) are given in Hertz (Hz). d = doublet, dd = doublet of doublets, td = triplet of doublets.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0-180 ppm.

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 2: Expected Mass Spectrometry Data for this compound

Ionization ModeExpected [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
Electrospray (ESI+)198.02180 ([M+H-H₂O]⁺), 167 ([M+H-CH₂OH]⁺)

Note: The fragmentation pattern of alcohols often shows a characteristic loss of a water molecule.[1]

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak [M+H]⁺ and characteristic fragment ions.

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and for quantitative analysis.

Table 3: HPLC Method Parameters for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C
Expected Retention Time ~ 8-10 minutes (highly dependent on the specific system)
  • Reagent Preparation:

    • Prepare the mobile phases by adding 1 mL of formic acid to 1 L of HPLC-grade water (Mobile Phase A) and 1 L of HPLC-grade acetonitrile (Mobile Phase B).

    • Degas the mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase (50:50 A:B) to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration within the calibration range of the standard solutions.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard and sample solutions.

  • Data Analysis:

    • Determine the purity of the sample by calculating the peak area percentage of the main peak.

    • Quantify the amount of this compound in the sample by comparing its peak area to a calibration curve generated from the standard solutions.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the definitive technique.[2] This method provides precise bond lengths, bond angles, and information about intermolecular interactions.[2]

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Visualized Workflows

General Analytical Workflow

The following diagram illustrates a typical workflow for the complete analytical characterization of this compound.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Characterization Sample Sample Dissolution Dissolution Sample->Dissolution X-ray X-ray Sample->X-ray NMR NMR Dissolution->NMR MS MS Dissolution->MS HPLC HPLC Dissolution->HPLC Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Structural_Confirmation 3D Structural Confirmation X-ray->Structural_Confirmation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report Structural_Confirmation->Final_Report

Caption: General analytical workflow for compound characterization.

HPLC Method Development Logic

This diagram outlines the logical steps involved in developing a robust HPLC method for a new compound like this compound.

Start Start Column_Selection Select Column (e.g., C18) Start->Column_Selection Mobile_Phase_Screening Screen Mobile Phases (ACN/Water, MeOH/Water) Column_Selection->Mobile_Phase_Screening Gradient_Optimization Optimize Gradient Profile Mobile_Phase_Screening->Gradient_Optimization Flow_Rate_Adjustment Adjust Flow Rate Gradient_Optimization->Flow_Rate_Adjustment Wavelength_Selection Select Detection Wavelength Flow_Rate_Adjustment->Wavelength_Selection Method_Validation Validate Method (Linearity, Precision, Accuracy) Wavelength_Selection->Method_Validation End End Method_Validation->End

Caption: Logical workflow for HPLC method development.

References

Application Notes and Protocols for In Vitro Experimental Design Using (6-Fluorobenzo[d]thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of (6-Fluorobenzo[d]thiazol-2-yl)methanol. While direct experimental data for this specific compound is limited, the benzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities. This document outlines protocols for assessing the potential anticancer, neuroprotective, antioxidant, and anthelmintic properties of this compound, based on the known activities of structurally related compounds.

Disclaimer

The quantitative data presented in the following tables are for structurally related benzothiazole derivatives and are intended to serve as a reference for expected activity ranges. These values are not of this compound itself and have been collated from various scientific publications. Researchers should generate their own data for the specific compound of interest.

Potential Anticancer Activity

Benzothiazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanism often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.

Data Presentation: Cytotoxicity of Related Benzothiazole Derivatives
Compound ClassCompound IDCancer Cell LineIC50 (µM)Reference
Benzothiazole-Thiazolidinone Hybrid4aC6 (Rat Brain Glioma)0.03[1]
Benzothiazole-Thiol Derivative7eSKRB-3 (Breast Cancer)0.0012[1]
Indole Semicarbazide Benzothiazole55HT-29 (Colon)0.024[2]
Fluorostyryl Benzothiazole58Pancreatic Cancer Cells35[3]
2-Substituted BenzothiazoleBHepG2 (Liver)29.63 (48h)[4]

Experimental Workflow: In Vitro Anticancer Screening

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with Serial Dilutions of Compound for 48-72h Compound_Prep->Treatment Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, A549, HepG2) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment MTT_SRB Perform MTT or SRB Assay Treatment->MTT_SRB Absorbance Measure Absorbance MTT_SRB->Absorbance IC50 Calculate IC50 Value Absorbance->IC50

Caption: Workflow for assessing the in vitro anticancer activity.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol: Protein Kinase Inhibition Assay (Luminescence-Based)
  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound, the kinase of interest (e.g., VEGFR-2, ABL1), and the kinase substrate peptide in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add a reagent to stop the kinase reaction and detect the amount of ADP produced (e.g., using a luminescence-based kit).

  • Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Potential Neuroprotective Activity

Certain benzothiazole derivatives have shown inhibitory activity against key enzymes implicated in neurodegenerative diseases like Alzheimer's disease, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).

Data Presentation: Neuroprotective Enzyme Inhibition by Related Benzothiazole Derivatives
Compound ClassCompound IDTarget EnzymeIC50Reference
Benzothiazole-piperazine derivativeLB05AChE0.40 ± 0.01 µM[5]
Benzothiazole-thiadiazole-thiazolidinone derivativeAnalog-3AChE0.90 ± 0.20 µM[6]
Indole-substituted benzothiazole5b (6-fluoro)MAO-B28 nM[7]
Benzothiazole-hydrazone derivative3hMAO-B0.075 µM[8]
2-phenyl benzothiazole derivative3hMAO-B0.062 µM[9][10]

Signaling Pathway: MAO-B Inhibition

Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites Compound This compound Compound->MAOB Inhibition

Caption: Inhibition of dopamine metabolism by a potential MAO-B inhibitor.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Reagent Preparation: Prepare AChE solution, acetylthiocholine iodide (ATCI) substrate solution, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and AChE solution. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add DTNB and then the ATCI substrate to start the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Experimental Protocol: Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
  • Reagent Preparation: Prepare recombinant human MAO-B enzyme, a suitable substrate (e.g., benzylamine), and a fluorescent probe that detects hydrogen peroxide.

  • Inhibitor Incubation: In a 96-well black plate, add the MAO-B enzyme and the test compound at various concentrations. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add the MAO-B substrate solution containing the fluorescent probe and a developer.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition and calculate the IC50 value.

Potential Antioxidant Activity

The benzothiazole scaffold is known to possess antioxidant properties, which are often evaluated by their ability to scavenge free radicals.

Data Presentation: Antioxidant Activity of Related Benzothiazole Derivatives
Compound ClassAssayIC50Reference
2-(hydroxyphenyl) benzothiazoleDPPH45.9 ± 6.21 µM[11]
Benzothiazole-thiazolidine-oneDPPH112.92 µg/mL[12]
2-(1H-Pyrrol-2-yl)benzothiazoleDPPH> 1 mg/mL[13]
Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol. Ascorbic acid can be used as a positive control.

  • Reaction Mixture: In a 96-well plate, mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Potential Anthelmintic (Schistosomicidal) Activity

Benzothiazole derivatives have been investigated for their activity against helminths, particularly Schistosoma mansoni.

Data Presentation: Schistosomicidal Activity of Related Benzothiazole Derivatives
Compound ClassConcentrationEffectReference
Benzothiazol-2-yl-dithiocarbamate copper complex10 µg/mL100% worm mortality[14][15][16][17]
Aryl-thiazole derivative18.42 - 145.20 µMEC50 on human cell lines[18]
Experimental Protocol: In Vitro Schistosoma mansoni Adult Worm Assay
  • Parasite Recovery: Recover adult S. mansoni worms from experimentally infected mice by portal perfusion.

  • Worm Culture: Place adult worm pairs in 24-well plates containing RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Add this compound at various concentrations (e.g., 10, 50, 100 µg/mL) to the wells. Praziquantel is used as a positive control.

  • Microscopic Evaluation: Observe the worms under an inverted microscope at 24, 48, and 72 hours post-incubation. Assess motor activity, pairing status, and mortality.

  • Data Analysis: Record the effects of the compound on the worms at different concentrations and time points. Determine the minimal effective concentration and the concentration that causes 100% mortality.

References

Derivatisierung von (6-Fluorbenzo[d]thiazol-2-yl)methanol für das biologische Screening: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationshinweise beschreiben detaillierte Protokolle für die Derivatisierung von (6-Fluorbenzo[d]thiazol-2-yl)methanol und das anschließende biologische Screening der synthetisierten Verbindungen. Der Benzothiazolkern ist eine bedeutende Struktur in der medizinischen Chemie, die in einer Vielzahl von pharmakologisch aktiven Molekülen vorkommt. Die Derivatisierung von (6-Fluorbenzo[d]thiazol-2-yl)methanol, insbesondere an der Hydroxymethylgruppe, ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen und die Identifizierung von Leitstrukturen mit potenzieller therapeutischer Anwendung als Antikrebsmittel oder antimikrobielle Wirkstoffe.

Synthese von (6-Fluorbenzo[d]thiazol-2-yl)methanol-Derivaten

Die Hydroxymethylgruppe am C2-Atom des Benzothiazolrings bietet einen reaktiven Angriffspunkt für verschiedene chemische Modifikationen. Im Folgenden werden beispielhafte Protokolle für die Veresterung und Veretherung beschrieben.

Allgemeine Veresterung durch Acylierung

Diese Methode beschreibt die Synthese von Ester-Derivaten durch Reaktion von (6-Fluorbenzo[d]thiazol-2-yl)methanol mit verschiedenen Carbonsäurechloriden.

Experimentelles Protokoll:

  • In einem trockenen 50-mL-Rundkolben wird (6-Fluorbenzo[d]thiazol-2-yl)methanol (1,0 mmol) in wasserfreiem Dichlormethan (15 mL) gelöst.

  • Triethylamin (1,5 mmol) wird zu der Lösung gegeben und die Mischung wird bei 0 °C in einem Eisbad gerührt.

  • Das entsprechende Carbonsäurechlorid (z. B. Benzoylchlorid, Acetylchlorid) (1,2 mmol) wird langsam zugetropft.

  • Die Reaktionsmischung wird für 2-4 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abschluss der Reaktion wird die Mischung mit Wasser (20 mL) verdünnt und die organische Phase abgetrennt.

  • Die wässrige Phase wird zweimal mit Dichlormethan (je 15 mL) extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Natriumhydrogencarbonat-Lösung (20 mL) und anschließend mit gesättigter Natriumchlorid-Lösung (20 mL) gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (typischerweise mit einem Eluentengemisch aus Hexan und Ethylacetat) gereinigt, um den reinen Ester zu erhalten.

Allgemeine Veretherung nach Williamson

Dieses Protokoll beschreibt die Synthese von Ether-Derivaten durch Reaktion des Alkoholats von (6-Fluorbenzo[d]thiazol-2-yl)methanol mit Alkylhalogeniden.

Experimentelles Protokoll:

  • In einem trockenen 50-mL-Rundkolben wird (6-Fluorbenzo[d]thiazol-2-yl)methanol (1,0 mmol) in wasserfreiem Tetrahydrofuran (THF) (15 mL) gelöst.

  • Natriumhydrid (60%ige Dispersion in Mineralöl, 1,2 mmol) wird portionsweise bei 0 °C zugegeben.

  • Die Mischung wird für 30 Minuten bei Raumtemperatur gerührt, bis die Wasserstoffentwicklung aufhört.

  • Das entsprechende Alkylhalogenid (z. B. Benzylbromid, Ethyliodid) (1,2 mmol) wird zu der Mischung gegeben.

  • Die Reaktionsmischung wird für 6-12 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Nach Abschluss der Reaktion wird die Mischung vorsichtig mit Wasser (10 mL) versetzt, um überschüssiges Natriumhydrid zu zersetzen.

  • Die Mischung wird mit Ethylacetat (3 x 20 mL) extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Natriumchlorid-Lösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um den reinen Ether zu erhalten.

G Workflow der Derivatisierung cluster_start Ausgangsmaterial cluster_ester Veresterung cluster_ether Veretherung A (6-Fluorbenzo[d]thiazol-2-yl)methanol B Lösen in DCM + Triethylamin A->B F Lösen in THF + NaH A->F C Zugabe von Carbonsäurechlorid B->C D Aufarbeitung & Reinigung C->D E (6-Fluorbenzo[d]thiazol-2-yl)methyl-ester D->E G Zugabe von Alkylhalogenid F->G H Aufarbeitung & Reinigung G->H I 2-(Alkoxymethyl)-6-fluor- benzo[d]thiazol H->I G Workflow für das biologische Screening cluster_cancer Antikrebs-Screening cluster_microbe Antimikrobielles Screening A Synthetisierte Derivate B Zellaussaat (Krebszelllinien) A->B F Verdünnungsreihe der Derivate A->F C Behandlung mit Derivaten B->C D MTT-Assay C->D E Bestimmung des IC50-Wertes D->E G Inokulation mit Bakterienstämmen F->G H Inkubation G->H I Bestimmung des MHK-Wertes H->I G Hypothetischer Signalweg cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern RTK Rezeptor-Tyrosinkinase (z.B. ALK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Zellproliferation & Überleben mTOR->Proliferation Benzothiazol Benzothiazol- Derivat Benzothiazol->RTK Hemmung Benzothiazol->PI3K Hemmung

Application Notes and Protocols: (6-Fluorobenzo[d]thiazol-2-yl)methanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (6-Fluorobenzo[d]thiazol-2-yl)methanol as a key building block in organic synthesis. While direct literature on the synthesis and reactions of this specific alcohol is limited, this guide outlines a proposed synthetic pathway and showcases its potential in the construction of diverse molecular architectures relevant to drug discovery and materials science. The protocols are based on established methodologies for related 6-fluorobenzothiazole derivatives.

Introduction

The 6-fluorobenzothiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability. This compound offers a unique functional handle—a primary alcohol—at the 2-position, opening up numerous avenues for synthetic diversification. This building block is a precursor to aldehydes, esters, ethers, and can be used in various coupling reactions to generate complex molecules with potential therapeutic applications.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned from the readily available 6-Fluorobenzo[d]thiazol-2-amine via a two-step sequence involving diazotization followed by hydrolysis.

Synthesis_of_6-Fluorobenzodthiazol-2-yl-methanol 6-Fluorobenzo[d]thiazol-2-amine 6-Fluorobenzo[d]thiazol-2-amine Intermediate_Diazonium_Salt Intermediate Diazonium Salt 6-Fluorobenzo[d]thiazol-2-amine->Intermediate_Diazonium_Salt 1. NaNO2, H2SO4 2. 0-5 °C Target_Methanol This compound Intermediate_Diazonium_Salt->Target_Methanol H2O, Δ

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Fluorobenzo[d]thiazol-2-amine

  • Sodium nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 6-Fluorobenzo[d]thiazol-2-amine (1 equivalent) in a solution of concentrated sulfuric acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C.

    • Stir the mixture at this temperature for 30 minutes after the addition is complete.

  • Hydrolysis:

    • Slowly and carefully add the diazonium salt solution to a separate flask containing boiling water.

    • Heat the resulting mixture at reflux for 1 hour.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Table 1: Reagents and Conditions for Proposed Synthesis

StepReagent 1Reagent 2SolventTemperatureTime
Diazotization6-Fluorobenzo[d]thiazol-2-amineSodium nitrite (aq.)H₂SO₄/H₂O0-5 °C30 min
HydrolysisDiazonium salt solutionWaterWaterReflux1 hr

Applications in Organic Synthesis

The primary alcohol functionality of this compound serves as a versatile handle for a variety of synthetic transformations.

Applications_of_6-Fluorobenzodthiazol-2-yl-methanol cluster_starting_material Building Block cluster_derivatives Synthetic Derivatives Methanol This compound Aldehyde (6-Fluorobenzo[d]thiazol-2-yl)carbaldehyde Methanol->Aldehyde Oxidation (e.g., PCC, DMP) Ester Ester Derivatives Methanol->Ester Esterification (e.g., Acyl chloride, RCOOH) Ether Ether Derivatives Methanol->Ether Williamson Ether Synthesis (e.g., R-X, NaH) Halide 2-(Halomethyl)-6-fluorobenzothiazole Methanol->Halide Halogenation (e.g., SOCl2, PBr3)

Caption: Synthetic utility of this compound.

Oxidation to the Aldehyde

The primary alcohol can be readily oxidized to the corresponding aldehyde, (6-Fluorobenzo[d]thiazol-2-yl)carbaldehyde, a key intermediate for forming C-C and C-N bonds.

Experimental Protocol: Oxidation to Aldehyde

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Silica gel

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add PCC (1.5 equivalents) or DMP (1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure to afford the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.

Esterification

Ester derivatives can be synthesized through reaction with carboxylic acids or their derivatives, leading to compounds with potentially altered pharmacokinetic properties.

Experimental Protocol: Ester Synthesis

Materials:

  • This compound

  • Acyl chloride or Carboxylic acid

  • Pyridine or a coupling agent like DCC/DMAP

  • Anhydrous solvent (e.g., DCM, THF)

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add pyridine (1.2 equivalents).

  • Cool the mixture to 0 °C and add the acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude ester by column chromatography.

Ether Synthesis

The hydroxyl group can be deprotonated with a strong base and reacted with an alkyl halide to form ether linkages, enabling the introduction of various lipophilic or functionalized side chains.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer

Procedure:

  • To a suspension of NaH (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of this compound (1 equivalent) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) and allow the reaction to warm to room temperature or heat as necessary.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with water, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Table 2: Summary of Derivatization Reactions

Reaction TypeKey ReagentsProduct Functional GroupPotential Applications
OxidationPCC, DMPAldehydeC-C and C-N bond formation (e.g., Wittig, reductive amination)
EsterificationAcyl chlorides, Carboxylic acids (with coupling agents)EsterProdrug synthesis, modification of physicochemical properties
Ether SynthesisAlkyl halides, NaHEtherIntroduction of diverse side chains, linker chemistry
HalogenationSOCl₂, PBr₃Alkyl HalideNucleophilic substitution reactions

Conclusion

This compound represents a highly valuable and versatile building block for organic synthesis. Its proposed synthesis from the corresponding amine is straightforward, and the primary alcohol functionality provides a gateway to a wide range of derivatives. The protocols outlined in this document offer a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel pharmaceuticals and functional materials. The strategic incorporation of the 6-fluorobenzothiazole moiety, facilitated by this building block, holds significant promise for advancing drug discovery programs.

Application Note: A High-Throughput Kinase Inhibition Assay Protocol for Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes, including growth, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major class of drug targets.[1][2] The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including potent kinase inhibition.[3][4][5]

Benzothiazole-based compounds have been successfully developed as inhibitors for various kinases, including Phosphoinositide 3-kinases (PI3Ks), Ataxia Telangiectasia and Rad3-related (ATR) kinase, Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and p38 MAP kinase.[3][6][7][8] These compounds typically act by competing with ATP for binding at the enzyme's catalytic domain.[8]

This application note provides a detailed protocol for determining the inhibitory activity of benzothiazole compounds against a target kinase using the ADP-Glo™ Kinase Assay. This luminescent, homogeneous assay format is highly sensitive, scalable for high-throughput screening (HTS), and can be used for virtually any ADP-generating enzyme, making it ideal for characterizing kinase inhibitors.[9][10][11]

Assay Principle

The ADP-Glo™ Kinase Assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9] The assay is performed in two steps:

  • Kinase Reaction Termination & ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to stop the reaction and deplete any remaining ATP.[10][11]

  • ADP to ATP Conversion & Signal Generation: Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin pair to generate a luminescent signal that is directly proportional to the initial kinase activity.[10][11]

The inhibitory effect of a compound is determined by the reduction in the luminescent signal compared to a control reaction without the inhibitor.

Data Presentation: Inhibitory Activity of Benzothiazole Derivatives

The following table summarizes sample inhibition data for hypothetical benzothiazole compounds against key kinases implicated in cancer signaling pathways.[1][3][12]

Compound IDTarget KinaseIC50 (nM)
BZT-A01PI3Kα25
BZT-A02PI3Kβ88
BZT-B01mTOR45
BZT-C01ATR15
BZT-C02p38α MAP Kinase120

Table 1: Half-maximal inhibitory concentration (IC50) values for example benzothiazole compounds. Data is representative and intended for illustrative purposes.

Experimental Protocols

This protocol is optimized for a 384-well plate format. Volumes can be scaled, but the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent should be maintained.[13]

Materials and Reagents
  • Target Kinase (e.g., PI3K, ATR)

  • Kinase Substrate (Peptide or Protein)

  • Benzothiazole Test Compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega Corp.)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • 384-well white, opaque assay plates (low-volume)

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Assay Workflow Diagram

G Kinase Inhibition Assay Workflow (ADP-Glo™) cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation cluster_2 Step 3: Data Acquisition kr_start Dispense Kinase, Substrate, and Benzothiazole Inhibitor kr_atp Add ATP to Initiate Reaction kr_start->kr_atp kr_incubate Incubate at Room Temperature (e.g., 60 min) kr_atp->kr_incubate sg_adp_glo Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) kr_incubate->sg_adp_glo sg_incubate1 Incubate at Room Temperature (40 min) sg_adp_glo->sg_incubate1 sg_detect Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) sg_incubate1->sg_detect sg_incubate2 Incubate at Room Temperature (30-60 min) sg_detect->sg_incubate2 da_read Measure Luminescence (Plate Luminometer) sg_incubate2->da_read G Simplified PI3K/AKT/mTOR Signaling Pathway Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Fluorobenzo[d]thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (6-Fluorobenzo[d]thiazol-2-yl)methanol, helping researchers improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary plausible synthetic routes for this compound:

  • Route A: Condensation and Cyclization. This route involves the reaction of 2-amino-5-fluorothiophenol with a suitable C2 synthon containing a protected or precursor hydroxyl group, such as glycolic acid. This is a common method for forming the benzothiazole core.[1][2][3]

  • Route B: Reduction of a Precursor. This approach starts with a pre-formed 6-fluorobenzothiazole ring bearing a carboxylic acid or ester group at the 2-position, which is then reduced to the corresponding alcohol.[4]

Q2: My reaction mixture has turned dark and tarry. What is the likely cause?

The formation of dark, insoluble materials often points to the oxidation and subsequent polymerization or dimerization of the 2-aminothiophenol starting material. This is a frequent issue as 2-aminothiophenols are susceptible to oxidation by atmospheric oxygen.

Q3: I am observing a significant amount of starting material in my final product. What could be the reason?

Incomplete conversion of starting materials can be due to several factors:

  • Insufficient reaction time or temperature: The reaction may not have been allowed to proceed to completion.

  • Poor quality of reagents: Impurities in the starting materials or solvents can inhibit the reaction.

  • Suboptimal stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials.

Q4: How can I purify the final product, this compound?

Purification of the crude product can typically be achieved through the following methods:

  • Recrystallization: Using a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can yield highly pure crystalline product.

  • Column Chromatography: Silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is effective for separating the desired product from byproducts and unreacted starting materials.

Troubleshooting Guides

Low Yield in Route A: Condensation and Cyclization

This section addresses common issues encountered when synthesizing this compound via the condensation of 2-amino-5-fluorothiophenol with a C2 synthon like glycolic acid.

Problem Potential Cause Recommended Solution
Low to No Product Formation Poor quality of 2-amino-5-fluorothiophenol: The starting material may have oxidized.Use freshly prepared or purified 2-amino-5-fluorothiophenol. Store it under an inert atmosphere.
Inefficient cyclization: The reaction conditions may not be optimal for the ring-closing step.Consider using a dehydrating agent or a catalyst such as polyphosphoric acid (PPA) to facilitate cyclization.[3]
Incorrect pH: The reaction pH can significantly affect the rate of condensation and cyclization.Optimize the pH of the reaction mixture. Some condensations benefit from slightly acidic conditions.
Formation of Multiple Byproducts Side reactions of glycolic acid: Glycolic acid can undergo self-condensation or other side reactions under harsh conditions.Employ milder reaction conditions (lower temperature, shorter reaction time). Consider using a protected form of glycolic acid.
Oxidation of intermediates: The reaction intermediates may be sensitive to air.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation Product is soluble in the reaction medium: The desired product may not precipitate upon completion of the reaction.After the reaction, try adding a non-solvent like cold water to induce precipitation. If that fails, perform an aqueous work-up and extract the product with a suitable organic solvent.
Low Yield in Route B: Reduction of a Precursor

This section provides troubleshooting for the synthesis of this compound by reducing 6-fluorobenzo[d]thiazole-2-carboxylic acid or its ester.

Problem Potential Cause Recommended Solution
Incomplete Reduction Insufficient reducing agent: The amount of reducing agent (e.g., LiAlH4) may not be enough for complete conversion.Use a molar excess of the reducing agent (typically 2-4 equivalents for a carboxylic acid).
Deactivation of the reducing agent: The reducing agent may have been quenched by moisture.Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use a freshly opened or titrated solution of the reducing agent.
Formation of Byproducts Over-reduction: While less common for this specific transformation, stronger reducing agents or prolonged reaction times could potentially affect other functional groups.Carefully control the reaction temperature (e.g., by adding the reducing agent at 0 °C) and monitor the reaction progress closely by TLC.
Complex formation during work-up: Aluminum salts formed during the work-up of LiAlH4 reactions can sometimes form complexes with the product, making extraction difficult.Follow a standard Fieser or similar work-up procedure to effectively precipitate the aluminum salts for easy filtration.
Product Degradation Acidic work-up: The product may be sensitive to strongly acidic conditions during the work-up.Use a milder quenching agent, such as a saturated solution of sodium sulfate, followed by filtration.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-fluorobenzothiazole (Intermediate for Route A)

This protocol is a general procedure for the synthesis of 2-aminobenzothiazoles from a substituted aniline.[5]

Materials:

  • 4-Fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ammonia solution

  • Ethanol

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-fluoroaniline and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring at room temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice water and neutralize with an ammonia solution to precipitate the product.

  • Filter the crude product, wash it with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluorobenzothiazole.

Protocol 2: General Procedure for Reduction of a Benzothiazole-2-carboxylate (Route B)

This protocol outlines a general method for the reduction of a carboxylic acid ester to an alcohol using Lithium Aluminum Hydride (LiAlH₄).[6]

Materials:

  • Methyl 6-fluorobenzo[d]thiazole-2-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 6-fluorobenzo[d]thiazole-2-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the progress by TLC.

  • Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).

  • Allow the mixture to warm to room temperature and stir until a white precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.

  • Dry the filtrate over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Synthesis_Troubleshooting start Low Yield of This compound route_A Route A: Condensation/Cyclization start->route_A route_B Route B: Reduction start->route_B cause_A1 Poor Starting Material Quality route_A->cause_A1 cause_A2 Inefficient Cyclization route_A->cause_A2 cause_A3 Side Reactions route_A->cause_A3 cause_B1 Incomplete Reduction route_B->cause_B1 cause_B2 Reagent Deactivation route_B->cause_B2 cause_B3 Work-up Issues route_B->cause_B3 solution_A1 Use Fresh/Purified 2-amino-5-fluorothiophenol cause_A1->solution_A1 solution_A2 Use Dehydrating Agent (e.g., PPA) cause_A2->solution_A2 solution_A3 Inert Atmosphere, Milder Conditions cause_A3->solution_A3 solution_B1 Increase Molar Equivalents of Reductant cause_B1->solution_B1 solution_B2 Use Anhydrous Solvents/Glassware cause_B2->solution_B2 solution_B3 Standardized Quenching Procedure (Fieser) cause_B3->solution_B3 Synthetic_Workflow cluster_A Route A: Condensation/Cyclization cluster_B Route B: Reduction start_A 2-amino-5-fluorothiophenol + Glycolic Acid reaction_A Condensation & Cyclization start_A->reaction_A product_A This compound reaction_A->product_A start_B 6-Fluorobenzo[d]thiazole- 2-carboxylic acid (or ester) reaction_B Reduction (e.g., LiAlH4) start_B->reaction_B product_B This compound reaction_B->product_B

References

Technical Support Center: (6-Fluorobenzo[d]thiazol-2-yl)methanol Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized (6-Fluorobenzo[d]thiazol-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as 2-amino-5-fluorothiophenol and glycolic acid (or its derivatives), over-oxidation products if an oxidizing agent is used, and potentially dimeric or polymeric byproducts. If the synthesis involves a reduction step from a corresponding aldehyde or carboxylic acid, the unreduced starting material can also be a significant impurity.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the desired product and any organic impurities. Mass Spectrometry (MS) confirms the molecular weight of the product and can help in the identification of byproducts.

Q3: What are the initial steps to take when the purity of the synthesized this compound is low?

A3: Initially, it is crucial to identify the nature of the impurities through analytical techniques like HPLC-MS and NMR.[1] Once the impurities are identified, an appropriate purification strategy can be devised. Common starting points for purification include recrystallization and column chromatography.

Troubleshooting Guides

Issue 1: Presence of Starting Materials in the Final Product

Symptoms:

  • NMR spectrum shows peaks corresponding to 2-amino-5-fluorothiophenol or the carbonyl precursor.

  • HPLC chromatogram displays multiple peaks, with some matching the retention times of the starting materials.

Possible Causes:

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Incorrect stoichiometry of reactants.

  • Inefficient work-up procedure that fails to remove unreacted starting materials.

Solutions:

Solution Experimental Protocol Expected Outcome
Recrystallization Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) and allow it to cool slowly. The target compound should crystallize out, leaving more soluble impurities in the mother liquor. Several recrystallizations may be necessary.[2][3]Significant improvement in purity, with the removal of most starting materials.
Column Chromatography Prepare a silica gel column and elute the crude product using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.[1][4] The polarity difference between the product and starting materials should allow for their separation.Isolation of the pure product, free from starting materials.
Issue 2: Formation of Colored Impurities or Tar

Symptoms:

  • The isolated product is a dark, oily, or tarry substance instead of a solid.

  • The product has a broad melting point range.

Possible Causes:

  • Decomposition of starting materials or product at high reaction temperatures.

  • Side reactions leading to the formation of polymeric or colored byproducts.

  • Presence of residual acid or base from the reaction.

Solutions:

Solution Experimental Protocol Expected Outcome
Charcoal Treatment During recrystallization, add a small amount of activated charcoal to the hot solution and stir for a few minutes before filtering it hot to remove the charcoal.Removal of colored impurities, resulting in a lighter-colored crystalline product.
Thorough Work-up Neutralize the reaction mixture carefully before extraction. Wash the organic layer with brine to remove residual acids or bases.[1]Prevention of product degradation and byproduct formation caused by residual reagents.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimum amount of the chosen eluent (e.g., 10% ethyl acetate in hexanes). In a separate beaker, create a slurry of silica gel in the same eluent.

  • Column Packing: Pour the silica gel slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary (e.g., from 10% to 30% ethyl acetate in hexanes).[1][4]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purity Analysis by HPLC
  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent like methanol or acetonitrile.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.[1]

    • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is often effective.[1]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Injection and Analysis: Inject the sample and analyze the resulting chromatogram for peak purity and retention time.

Visualizations

Synthesis_Workflow Start Crude Product Analysis Purity Analysis (HPLC, NMR) Start->Analysis Decision Purity Acceptable? Analysis->Decision Purification Purification Decision->Purification No FinalProduct Pure Product Decision->FinalProduct Yes Recrystallization Recrystallization Purification->Recrystallization ColumnChromatography Column Chromatography Purification->ColumnChromatography Recrystallization->Analysis ColumnChromatography->Analysis

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic LowPurity Low Purity Detected IdentifyImpurity Identify Impurities (HPLC-MS, NMR) LowPurity->IdentifyImpurity StartingMaterial Starting Materials Present IdentifyImpurity->StartingMaterial ColoredImpurity Colored Impurities / Tar IdentifyImpurity->ColoredImpurity Recrystallize Recrystallization StartingMaterial->Recrystallize Column Column Chromatography StartingMaterial->Column Charcoal Charcoal Treatment during Recrystallization ColoredImpurity->Charcoal Workup Improve Work-up ColoredImpurity->Workup

References

Optimizing reaction conditions for fluorinated benzothiazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of fluorinated benzothiazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of fluorinated benzothiazoles, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the common contributing factors?

Answer: Low yields are a frequent challenge in benzothiazole synthesis and can arise from several issues. The primary factors to investigate are the quality of starting materials, reaction conditions, and the efficiency of the cyclization and oxidation steps.[1]

  • Poor Quality of Starting Materials: 2-Aminothiophenol is particularly susceptible to oxidation, which leads to the formation of a disulfide dimer (2,2'-dithiobis(aniline)).[1] This dimer appears as a yellow precipitate and will not participate in the desired reaction.

    • Solution: Use fresh, high-purity 2-aminothiophenol. If the purity is questionable, it can be purified by recrystallization.

  • Inefficient Cyclization and Oxidation: The synthesis of benzothiazoles involves the cyclization of an intermediate to form a benzothiazoline, which is then oxidized to the aromatic benzothiazole. If the oxidation step is not efficient, the reaction can stall at the dihydro-benzothiazole intermediate, resulting in low yields of the final product.[1]

    • Solution: Ensure the appropriate oxidant is used in the correct stoichiometric amount. Common oxidants include hydrogen peroxide. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of starting materials and intermediates.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst can significantly impact the reaction outcome.

    • Solution: Optimize the reaction conditions. For instance, some syntheses proceed well at room temperature, while others require refluxing.[2][3] The choice of solvent (e.g., ethanol, DMSO, or ionic liquids) can also be critical.[1][3]

Issue 2: Difficulty in Product Purification

Question: I am having trouble purifying my fluorinated benzothiazole product. What are some common purification challenges and their solutions?

Answer: Purification can be complicated by the formation of side products, the physical properties of the desired compound, and potential degradation.

  • Presence of Side Products: The reaction may produce byproducts that are difficult to separate from the desired fluorinated benzothiazole.

    • Solution: Recrystallization from a suitable solvent like ethanol is a common and effective purification method.[1] If the product is basic, an acid-base extraction can be employed. Column chromatography can also be used, but care must be taken as some benzothiazole derivatives can degrade on the column.[1]

  • Product Solubility: The product may be either too soluble or insoluble in the reaction solvent, making isolation difficult.

    • Solution: If the product is highly soluble, precipitation can be induced by adding a non-solvent, such as cold water or hexane.[1] If the product remains in solution, evaporation of the solvent will be necessary.[1] For insoluble products, filtration is the standard method of isolation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of fluorinated benzothiazoles?

A1: A widely used method involves the condensation of a substituted 2-aminobenzenethiol with various reagents such as aromatic aldehydes, carboxylic acids, or acid chlorides.[3] For fluorinated benzothiazoles, a fluorinated 2-aminothiophenol or a fluorinated reaction partner is typically used. For example, 4-fluoro-3-chloro aniline can be used to produce 2-amino-6-fluoro-7-chloro-benzothiazole.[4][5]

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction.[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

A3: Recent advancements have focused on developing more environmentally benign synthetic methods. These include the use of water as a solvent, catalyst-free reactions, and the use of reusable catalysts like samarium triflate.[6] Microwave-assisted synthesis is another approach that can reduce reaction times and energy consumption.[3]

Q4: Does the position of the fluorine atom affect the biological activity of the benzothiazole?

A4: Yes, the introduction of a fluorine atom into an organic molecule can dramatically alter its biological properties due to fluorine's high electronegativity, the strength of the carbon-fluorine bond, and increased lipid solubility.[4][7][8] The position and number of fluorine substituents can influence the molecule's interaction with biological targets, potentially enhancing its therapeutic efficacy.[9]

Experimental Protocols & Data

Below are summarized experimental protocols and data for the synthesis of fluorinated benzothiazoles.

Table 1: Synthesis of 4-(6-Bromo-2-benzothiazolyl)benzenamine
ParameterValue
Starting Materials 2-Aminothiophenol (1.0 mmol), Aromatic Aldehyde (1.0 mmol)
Solvent Ethanol
Reagents 30% Hydrogen Peroxide (H₂O₂) (approx. 6.0 mmol), Concentrated Hydrochloric Acid (HCl) (approx. 3.0 mmol)
Temperature Room Temperature
Reaction Time 45-60 minutes (monitored by TLC)
Work-up Poured into ice-cold water
Isolation Vacuum filtration
Reference [1]
Table 2: Synthesis of 6-Fluoro-1,3-benzothiazol-2-yl-1,2,4-triazoles
ParameterValue
Starting Materials 6-Fluoro-1,3-benzothiazol-2-amine (0.168 g), Thionyl chloride (0.0720 ml), 1,2,4-triazole (0.069 g)
Conditions In the presence of a base, 15–20 °C
Work-up Solid separated out, washed with water, dried
Purification Recrystallized from benzene
Product Yellow solid
Reference [2]

Visualizing Workflows and Logic

Experimental Workflow for Benzothiazole Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve 2-aminothiophenol and aromatic aldehyde in ethanol reagent_add Add H₂O₂ and HCl start->reagent_add stir Stir at room temperature reagent_add->stir monitor Monitor by TLC stir->monitor quench Pour into ice-cold water monitor->quench Reaction complete filtrate Collect precipitate by vacuum filtration quench->filtrate purify Recrystallize from a suitable solvent filtrate->purify product Pure Fluorinated Benzothiazole purify->product

Caption: A typical experimental workflow for the synthesis of fluorinated benzothiazoles.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low or No Product Yield check_sm Check Starting Material Quality start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_oxidation Verify Cyclization/Oxidation start->check_oxidation purify_sm Use fresh or purified starting materials check_sm->purify_sm Impure? optimize_conditions Optimize temperature, solvent, and catalyst check_conditions->optimize_conditions Suboptimal? adjust_oxidant Adjust oxidant type and amount check_oxidation->adjust_oxidant Inefficient? end Improved Yield purify_sm->end Resolved optimize_conditions->end Resolved adjust_oxidant->end Resolved

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Common side products in the synthesis of (6-Fluorobenzo[d]thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (6-Fluorobenzo[d]thiazol-2-yl)methanol. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low overall yield Impure starting materials.Ensure the use of high-purity reagents and solvents to minimize side reactions.[1]
Suboptimal reaction conditions.Strictly control temperature, reaction time, and stoichiometry at each synthetic step.[1]
Inefficient purification.Employ effective purification methods at each stage to remove byproducts that may hinder subsequent reactions.[1]
Presence of unexpected isomers in the final product Lack of regioselectivity during the formation of the 2-aminobenzothiazole core.While the reaction of 4-fluoroaniline with potassium thiocyanate and bromine typically yields 2-amino-6-fluorobenzothiazole as the major product, minor isomers can form.[1] Purification by column chromatography or recrystallization is recommended to isolate the desired isomer.[1]
Product degradation Excessively high reaction temperatures.Maintain the recommended reaction temperature and ensure proper temperature control throughout the synthesis.[1]
Incomplete reduction of the nitro group (if applicable in the synthetic route) Inefficient reducing agent or suboptimal reaction conditions.The choice of reducing agent and reaction conditions is crucial for complete conversion without affecting other functional groups.[1] Consider alternative reducing agents or optimization of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of the 6-fluorobenzothiazole ring?

A1: A common side product is the formation of isomeric benzothiazoles. While the reaction of 4-fluoroaniline with a thiocyanate and bromine predominantly yields the 6-fluoro isomer, other isomers can also be formed due to a lack of complete regioselectivity in the thiocyanation step.[1] Additionally, product degradation can occur if the reaction temperature is not carefully controlled.[1]

Q2: How can I minimize the formation of isomeric impurities?

A2: To minimize the formation of isomeric impurities, it is crucial to carefully control the reaction conditions, particularly the temperature and the rate of addition of reagents like bromine.[1] While the formation of minor isomers may be unavoidable, they can typically be separated from the desired 6-fluoro product through purification techniques such as column chromatography or recrystallization.[1]

Q3: My reaction mixture turned dark, and the yield of the desired product is very low. What could be the cause?

A3: A dark reaction mixture and low yield are often indicative of product degradation, which can be caused by excessive heat.[1] It is important to maintain the specified reaction temperature and monitor the reaction progress closely. Using high-purity starting materials can also help to prevent unwanted side reactions that may lead to decomposition.[1]

Q4: Are there any specific safety precautions to consider during the synthesis of the 2-amino-6-fluorobenzothiazole intermediate?

A4: Yes, the synthesis often involves bromine, which is a highly corrosive and toxic substance. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

Experimental Protocols

Synthesis of 2-amino-6-fluorobenzothiazole (A common precursor):

This protocol is based on the general Hugershoff reaction for the synthesis of 2-aminobenzothiazoles.[1]

  • Materials: 4-Fluoroaniline, Potassium thiocyanate (KSCN), Glacial acetic acid, Bromine (Br₂), Ammonia solution.

  • Procedure:

    • Dissolve 4-fluoroaniline and potassium thiocyanate in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature is maintained below 10 °C.[1]

    • After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture into ice water and neutralize with an ammonia solution to precipitate the product.

    • Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol.

Visualizations

side_product_formation cluster_reactants Reactants cluster_products Products 4-Fluoroaniline 4-Fluoroaniline Reaction_Intermediate Intermediate 4-Fluoroaniline->Reaction_Intermediate Thiocyanation KSCN_Br2 KSCN / Br2 Main_Product (6-Fluorobenzo[d]thiazol-2-yl) Intermediate Side_Product Isomeric Side Product Reaction_Intermediate->Main_Product Major Pathway Reaction_Intermediate->Side_Product Minor Pathway

Caption: Potential formation of an isomeric side product during synthesis.

References

Technical Support Center: Purification of (6-Fluorobenzo[d]thiazol-2-yl)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (6-Fluorobenzo[d]thiazol-2-yl)methanol via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause Suggested Solution
Low or No Crystal Formation Inappropriate Solvent: The compound may be too soluble in the chosen solvent even at low temperatures.- Solvent Screening: Test the solubility of the compound in a variety of solvents with different polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof). A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. - Solvent Mixture: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Insufficient Concentration: The solution may be too dilute for crystals to form.- Evaporation: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. - Start with Less Solvent: In the next attempt, use a smaller volume of solvent to dissolve the crude product.
Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.- Induce Crystallization:     - Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.     - Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.     - Cooling: Cool the solution in an ice bath to further decrease solubility.
Oiling Out Melting Point Below Boiling Point of Solvent: The compound may be melting in the hot solvent before it dissolves, or precipitating as a liquid upon cooling.- Lower the Temperature: Use a lower boiling point solvent if possible. - Use More Solvent: Add more of the hot solvent to fully dissolve the oil, then cool the solution very slowly. - Change Solvent System: Select a solvent system where the compound's solubility is lower at the boiling point.
High Impurity Level: A high concentration of impurities can sometimes inhibit crystallization and promote oiling out.- Pre-purification: Consider a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities before recrystallization.
Colored Impurities in Crystals Impurities Trapped in Crystal Lattice: Colored impurities are co-crystallizing with the product.- Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. - Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
Poor Recovery/Low Yield Compound is Too Soluble: The compound has significant solubility in the mother liquor even at low temperatures.- Optimize Solvent: Choose a solvent in which the compound is less soluble at cold temperatures. - Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
Premature Crystallization: Crystals form during hot filtration.- Preheat Funnel: Warm the filtration funnel and filter paper before pouring the hot solution through. - Use Excess Solvent: Use a slight excess of hot solvent to prevent saturation during filtration, and then evaporate the excess before cooling.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of this compound?

A1: Based on the purification of structurally similar fluorinated benzothiazoles, good starting points for solvent screening include:

  • Alcohols: Ethanol or methanol are often effective for recrystallizing benzothiazole derivatives.[1][2]

  • Acetonitrile: This has been successfully used for the recrystallization of other fluorinated benzothiazoles.[3]

  • Solvent Mixtures: Mixtures such as ethanol/benzene or methanol/chloroform have been reported for related compounds.[1] Given the properties of this compound, a mixture of a polar solvent (like ethanol or ethyl acetate) with a non-polar solvent (like hexane or heptane) could also be effective.

Q2: How do I choose between a single-solvent and a two-solvent system for recrystallization?

A2: A single-solvent system is generally preferred for its simplicity. It is suitable when you can find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. A two-solvent system is useful when no single solvent provides this differential solubility. In this case, you dissolve the compound in a solvent in which it is highly soluble and then add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes cloudy.

Q3: My compound is not dissolving in any single solvent, what should I do?

A3: If your compound has poor solubility in common recrystallization solvents, you may need to consider more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). However, these high-boiling point solvents can be difficult to remove. An alternative is to use a two-solvent system where a small amount of a highly solubilizing solvent is used, followed by the addition of an anti-solvent.

Q4: How can I confirm the purity of my recrystallized this compound?

A4: The purity of your recrystallized product can be assessed by:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically broaden and depress the melting point.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify any remaining impurities.

Quantitative Data Summary

Solvent Solvent Class Estimated Solubility at 25°C Estimated Solubility at Boiling Point Suitability for Recrystallization
WaterPolar ProticVery LowLowUnlikely to be suitable as a single solvent.
EthanolPolar ProticLow to ModerateHighPotentially a good single solvent.
MethanolPolar ProticLow to ModerateHighPotentially a good single solvent.
AcetonitrilePolar AproticModerateHighPotentially a good single solvent.
Ethyl AcetatePolar AproticModerateHighPotentially a good single solvent.
DichloromethaneHalogenatedModerate to HighHighMay be too soluble; could be used as the "good" solvent in a binary system.
TolueneAromaticLowModerate to HighPotentially a good single solvent.
HexaneNon-polarVery LowLowGood choice as an "anti-solvent" in a binary system.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, acetonitrile, or an ethanol/hexane mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, use a pre-warmed funnel and a fluted filter paper. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizations

TroubleshootingWorkflow start_node Start: Crude this compound process_node_1 1. Dissolve in Hot Solvent start_node->process_node_1 Begin Recrystallization process_node process_node decision_node decision_node outcome_node outcome_node issue_node issue_node solution_node solution_node process_node_2 2. Cool Solution process_node_1->process_node_2 decision_node_1 Crystals Formed? process_node_2->decision_node_1 decision_node_2 Oil Formed? process_node_2->decision_node_2 outcome_node_1 Pure Crystals Obtained decision_node_1->outcome_node_1 Yes issue_node_1 Issue: No Crystallization decision_node_1->issue_node_1 No solution_node_1 Troubleshoot: - Induce (Scratch/Seed) - Concentrate Solution - Re-evaluate Solvent issue_node_1->solution_node_1 decision_node_2->decision_node_1 No issue_node_2 Issue: Oiling Out decision_node_2->issue_node_2 Yes solution_node_2 Troubleshoot: - Add More Solvent - Cool Slowly - Change Solvent issue_node_2->solution_node_2

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with (6-Fluorobenzo[d]thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions (FAQs) to address solubility issues encountered with (6-Fluorobenzo[d]thiazol-2-yl)methanol and other poorly soluble benzothiazole derivatives during in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitates out of solution when I add it to my aqueous assay buffer. What is the first step to troubleshoot this?

A1: Precipitation upon addition to aqueous buffer is a classic sign of poor aqueous solubility. The first and most common step is to review your stock solution preparation and final assay concentration.

  • Initial Check: Ensure your stock solution in 100% Dimethyl Sulfoxide (DMSO) is fully dissolved. Sonication can help break down aggregates.[1]

  • Final DMSO Concentration: Verify the final concentration of DMSO in your assay. High concentrations of the test compound often require a higher percentage of DMSO, which can impact your cells.[2][3] It is crucial to keep the final DMSO concentration consistent across all wells, including vehicle controls, and typically below 0.5% to minimize cytotoxic effects.[4][5]

Q2: I am using DMSO to dissolve my compound, but I'm concerned about its effects on my cell-based assay. What are the typical concentration limits for DMSO?

A2: DMSO is a widely used solvent, but it is not biologically inert and can affect cell permeability, viability, and even signaling pathways.[2][6] The acceptable concentration of DMSO is cell-line dependent. It is essential to determine the maximum tolerable concentration for your specific cell line.

Data Presentation: Effects of DMSO on Cell Viability

DMSO ConcentrationGeneral Effect on Most Cell LinesRecommendations
< 0.1%Generally considered safe with minimal effects.[2]Ideal for long-term exposure studies.
0.1% - 0.5%Well-tolerated by many robust cell lines for up to 72 hours.[3][4]A common and generally safe range for most in vitro assays.
0.5% - 1.0%Increased cytotoxicity and effects on cell proliferation may be observed in some cell lines.[4]Use with caution and for short-term exposure. Requires careful validation with vehicle controls.
> 1.0%Significant cytotoxicity, apoptosis, and membrane damage are common.[2][4]Generally not recommended for cell-based assays.

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration

This protocol outlines a standard MTT assay to determine the highest concentration of DMSO that does not significantly affect the viability of your cell line.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your cell culture medium. Typical final concentrations to test range from 0.05% to 2.0%. Include a "no DMSO" medium-only control.

  • Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the intended duration of your actual experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The optimal DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.

Q3: My compound is still not soluble enough even with DMSO. What other strategies can I try?

A3: If DMSO alone is insufficient, several other strategies can be employed to enhance the solubility of poorly soluble compounds like this compound.

  • Co-solvents: The use of a co-solvent, which is a water-miscible organic solvent, can increase the solubility of hydrophobic compounds.[7][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7]

  • pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[9]

  • Use of Excipients: Solubilizing agents like cyclodextrins can encapsulate the hydrophobic compound, increasing its aqueous solubility.[10] Surfactants can also be used, but their use in cell-based assays is limited due to potential cytotoxicity.[1]

  • Particle Size Reduction: For thermodynamic solubility studies, reducing the particle size of the solid compound through methods like sonication or micronization can enhance the dissolution rate.[9]

Data Presentation: Common Co-solvents for In Vitro Assays

Co-solventTypical Concentration RangeConsiderations
Ethanol1-5%Can have biological effects; requires careful vehicle controls.
Propylene Glycol1-10%Generally considered safe at low concentrations.
Polyethylene Glycol (PEG 300/400)1-20%High viscosity at higher concentrations.
Glycerol1-20%Can affect osmolarity of the medium.

Experimental Protocols

Protocol 2: Kinetic Solubility Assessment using Nephelometry

Kinetic solubility is often more relevant for early drug discovery and measures the solubility of a compound when added to an aqueous buffer from a DMSO stock solution.[11][12][13]

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution in DMSO: If necessary, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: In a 96-well or 384-well plate, add a small volume of the DMSO stock solution to the aqueous assay buffer (e.g., Phosphate-Buffered Saline - PBS). The final DMSO concentration should be kept constant.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), with gentle shaking.

  • Nephelometric Measurement: Measure the light scattering of the solutions using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not result in a significant increase in light scattering compared to the buffer control.

Visualizing Workflows and Concepts

G cluster_0 Solubility Troubleshooting Workflow start Compound precipitates in aqueous buffer check_stock Is the 100% DMSO stock solution clear? start->check_stock sonicate Sonicate the stock solution check_stock->sonicate No check_dmso_conc Is the final DMSO concentration < 0.5%? check_stock->check_dmso_conc Yes sonicate->check_stock optimize_dmso Determine max tolerated DMSO concentration check_dmso_conc->optimize_dmso No still_precipitates Still precipitates? check_dmso_conc->still_precipitates Yes optimize_dmso->check_dmso_conc use_cosolvent Introduce a co-solvent (e.g., Ethanol, PEG) still_precipitates->use_cosolvent Yes success Solubility issue resolved still_precipitates->success No adjust_ph Adjust buffer pH use_cosolvent->adjust_ph use_excipient Use solubilizing excipients (e.g., cyclodextrins) adjust_ph->use_excipient use_excipient->success no No yes Yes

Caption: A workflow for troubleshooting solubility issues.

G cluster_1 Principle of Co-solvency compound Poorly Soluble Compound (e.g., 6-Fluorobenzo[d]thiazol-2-yl)methanol) mixture Homogeneous Solution (Reduced Polarity) compound->mixture Dissolves in water Aqueous Buffer (Highly Polar) water->mixture Forms mixture with cosolvent Co-solvent (e.g., Ethanol, DMSO) (Intermediate Polarity) cosolvent->mixture Reduces overall polarity of

Caption: The role of a co-solvent in enhancing solubility.

References

Preventing degradation of (6-Fluorobenzo[d]thiazol-2-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of (6-Fluorobenzo[d]thiazol-2-yl)methanol to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to assist in your research and development activities.

Troubleshooting Guide: Degradation Issues

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue Possible Cause Recommended Action
Discoloration of solid material (e.g., yellowing) Oxidation or photodegradation.Store the compound in a light-resistant container under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light and air during handling.
Appearance of new peaks in HPLC analysis Chemical degradation due to improper storage or handling.Verify storage conditions. Potential degradation pathways include oxidation of the methanol group to an aldehyde or carboxylic acid. Review the "Potential Degradation Pathways" diagram below.
Decreased purity over time confirmed by analysis Exposure to heat, light, or moisture.Ensure the compound is stored at the recommended 2-8°C.[1] Avoid repeated freeze-thaw cycles. Use a desiccator for storage if moisture is suspected.
Inconsistent experimental results Degradation of the stock solution.Prepare fresh stock solutions for critical experiments. If storing solutions, protect them from light and store at low temperatures. Consider the solvent used, as some may promote degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dark place, under an inert atmosphere (such as argon or nitrogen), at a temperature of 2-8°C.[1]

Q2: What are the likely degradation products of this compound?

A2: The primary degradation pathways for this compound are oxidation, hydrolysis, and photodegradation. Oxidation of the primary alcohol can yield the corresponding aldehyde (6-Fluorobenzo[d]thiazole-2-carbaldehyde) and further oxidation can lead to the carboxylic acid (6-Fluorobenzo[d]thiazole-2-carboxylic acid). Hydrolysis may lead to ring-opening under certain pH conditions.

Q3: How can I monitor the degradation of my sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be able to separate the intact parent compound from all potential degradation products. A proposed method is detailed in the "Experimental Protocols" section.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing a benzothiazole ring can be susceptible to photodegradation.[2] Therefore, it is crucial to protect the compound from light by storing it in amber vials or other light-blocking containers and minimizing its exposure to ambient light during experimental procedures.

Potential Degradation Pathways

The following diagram illustrates the potential chemical degradation pathways for this compound.

G parent This compound aldehyde 6-Fluorobenzo[d]thiazole-2-carbaldehyde parent->aldehyde Oxidation parent->aldehyde Photodegradation hydrolysis_products Ring-Opened Products parent->hydrolysis_products Hydrolysis (Acid/Base) acid 6-Fluorobenzo[d]thiazole-2-carboxylic acid aldehyde->acid Further Oxidation G start Degradation Suspected check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze_sample Analyze by Stability-Indicating HPLC Method check_storage->analyze_sample Conditions Correct remediate Implement Corrective Actions: - Use fresh material - Optimize storage - Prepare fresh solutions check_storage->remediate Conditions Incorrect compare_results Compare with Reference Standard and Previous Batches analyze_sample->compare_results identify_degradants Identify Degradation Products (e.g., by LC-MS) compare_results->identify_degradants Degradation Confirmed end Problem Resolved compare_results->end No Significant Degradation identify_degradants->remediate remediate->end

References

Technical Support Center: Temperature Control Strategies for Exothermic Benzothiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on managing temperature during exothermic benzothiazole synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Managing Exotherms in Benzothiazole Synthesis

This section addresses specific issues related to temperature control during the synthesis of benzothiazoles, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is experiencing a rapid, uncontrolled temperature increase (thermal runaway). What are the immediate steps and long-term solutions?

Immediate Steps:

  • Cooling: Immediately apply an external cooling bath (e.g., ice-water or ice-salt) to the reaction vessel.

  • Stop Reagent Addition: If reagents are being added, cease the addition immediately.

  • Dilution: If safe and feasible, add a pre-chilled, inert solvent to dilute the reaction mixture and help dissipate heat.

Long-Term Solutions:

  • Slow Reagent Addition: Employ controlled addition of the limiting reagent using a syringe pump or a dropping funnel. This is particularly crucial for highly exothermic reactions.[1]

  • Process Cooling: Ensure your reaction vessel is equipped with an efficient cooling system, such as a cooling jacket or an internal cooling coil, especially during scale-up.

  • Solvent Selection: Choose a solvent with a higher boiling point to absorb more heat before reaching reflux. The strategic selection of diluents and solvents can play a crucial role in controlling exothermic reactions.[2]

  • Lower Initial Temperature: Start the reaction at a lower temperature to create a larger buffer for the exotherm.

Q2: I'm observing a low yield and the formation of multiple byproducts on my TLC plate. Could this be related to temperature?

Yes, poor temperature control is a common cause of low yields and impurity formation.[1] Exothermic reactions have an optimal temperature range; deviations can lead to side reactions.[1]

  • Potential Cause: The reaction temperature may have exceeded the optimal range, promoting the formation of undesired side products. High temperatures can promote side reactions like sulfonation.[3]

  • Solution:

    • Precise Temperature Monitoring: Continuously monitor the internal temperature of the reaction using a calibrated thermometer or thermocouple.

    • Optimize Reaction Temperature: Experiment with running the reaction at a slightly lower temperature. While this may slow down the reaction rate, it can significantly improve selectivity and yield.

    • Controlled Heating: If the reaction requires heating, use a controlled heating mantle or oil bath with a temperature controller to prevent overheating. For some syntheses, a stepwise temperature increase is recommended. For example, in the cyclization of p-chlorophenylthiourea, maintaining the mixture at 45-50°C for 1.5 hours before increasing to 65-70°C for 6 hours can improve the outcome.[3]

Q3: My 2-aminothiophenol starting material appears to be degrading, leading to a dark, tarry reaction mixture. How can I prevent this?

2-aminothiophenol is highly susceptible to oxidation, forming a disulfide dimer (2,2'-dithiobis(aniline)), which appears as a yellow precipitate and will not participate in the desired reaction.[4] This degradation can be accelerated by heat.

  • Solution:

    • Use High-Purity Reagents: Start with freshly purified 2-aminothiophenol.[4]

    • Inert Atmosphere: Handle 2-aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]

    • Control Temperature: Avoid excessive heating of the starting material and the reaction mixture. Some modern methods, like certain microwave-assisted syntheses, can be performed at room temperature, minimizing degradation.[5]

Q4: The cyclization step of my reaction seems to be incomplete, resulting in the benzothiazoline intermediate. What can I do?

Incomplete cyclization can result from insufficient energy to overcome the activation barrier or an inefficient final oxidation step to the aromatic benzothiazole.[4][6]

  • Potential Cause: The reaction temperature may be too low for the cyclization to proceed efficiently, or the oxidizing agent (if required) is not effective enough.

  • Solution:

    • Optimize Temperature: Gradually increase the reaction temperature while carefully monitoring for byproduct formation. Some reactions require reflux to go to completion.[7]

    • Increase Reaction Time: Extending the reaction time at the optimal temperature can help drive the reaction to completion.[6]

    • Choice of Oxidant: If the mechanism involves an oxidation step, ensure the chosen oxidant is appropriate for the substrate and reaction conditions. In some cases, air can serve as a mild and effective oxidant.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling the temperature of exothermic benzothiazole reactions?

The main challenge is dissipating the heat generated by the reaction itself to prevent a thermal runaway.[1][8] This issue is often more pronounced during scale-up because the surface area-to-volume ratio decreases, making heat removal less efficient.[1] Uncontrolled temperature increases can lead to reduced product yield, an increase in impurities, and significant safety hazards.[1][8]

Q2: Are there alternative, milder synthesis methods that can avoid high temperatures?

Yes, several "green" chemistry approaches have been developed that often use milder conditions:

  • Microwave-Assisted Synthesis: This method can significantly reduce reaction times and often improves yields, sometimes proceeding at room temperature or with controlled heating cycles.[6][9][10][11][12][13]

  • Ultrasonic Irradiation: Ultrasound can be used to promote the reaction, often at room temperature and without the need for a solvent or catalyst.[5]

  • Room Temperature Syntheses: Several modern protocols have been developed that proceed at room temperature using specific catalysts or reaction media.[14][15]

Q3: How does the choice of solvent impact temperature control?

The solvent plays a critical role in temperature management. A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase. Additionally, a solvent with a boiling point well above the desired reaction temperature provides a safety margin against boiling over in the event of a temperature spike. Inert diluents can also be used to absorb excess heat and moderate the reaction rate.[2]

Q4: What are some key safety precautions for handling exothermic benzothiazole reactions?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, as some reactants like 2-aminothiophenol are toxic and have a strong odor.[7]

  • Emergency Plan: Have a clear plan for emergency cooling. This could include having a larger ice bath or a suitable quenching agent readily available.[1]

  • Reaction Monitoring: Never leave a potentially exothermic reaction unattended. Continuously monitor the temperature, especially during reagent addition and heating phases.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Benzothiazole Synthesis

MethodTemperature (°C)Reaction TimeYield (%)Reference
Conventional Heating (Reflux in Toluene)110Several HoursModerate[15]
Conventional Heating (PPA)2204 hoursHigh[16]
Microwave Irradiation (Solvent-Free)Room Temperature (Initial)20 minutes65-83[5]
Microwave Irradiation (Glycerol)1004 minutesup to 92[17]
Microwave Irradiation (Ethanol)Varies (Controlled)1 minute cyclesNot specified[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzothiazoles via Condensation of 2-Aminothiophenol with Aldehydes (Conventional Heating)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.[4]

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[4]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[4]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[4]

  • Isolation: Collect the precipitated solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[4][6]

Protocol 2: Microwave-Assisted Synthesis of Benzothiazoles

  • Reaction Setup: In a microwave-safe reaction vessel, mix 2-aminothiophenol (10 mmol) and the corresponding hydroxy aromatic aldehyde (10 mmol) in ethanol.[9]

  • Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture. To control the process, the reaction mixture can be cooled to room temperature every minute, and the progress monitored.[9]

  • Reaction Monitoring: Monitor the completion of the reaction using thin-layer chromatography.[9]

  • Isolation: Once the reaction is complete, filter the mixture.[9]

  • Purification: Recrystallize the product using a suitable solvent system (e.g., methanol/dichloromethane) to obtain the pure benzothiazole derivative.[9]

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start: Assemble Reaction Setup reagents Prepare High-Purity Reactants start->reagents inert Establish Inert Atmosphere reagents->inert add_reagent Controlled Reagent Addition inert->add_reagent Slowly monitor_temp Monitor Internal Temperature add_reagent->monitor_temp control_temp Apply Cooling as Needed monitor_temp->control_temp If Temp > Setpoint monitor_rxn Monitor Reaction Progress (TLC) monitor_temp->monitor_rxn control_temp->monitor_temp monitor_rxn->add_reagent If Incomplete quench Quench Reaction monitor_rxn->quench If Complete extract Extract Product quench->extract purify Purify Product (Recrystallization/Chromatography) extract->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for controlling exothermic benzothiazole reactions.

Troubleshooting_Workflow start Problem Encountered issue What is the primary issue? start->issue low_yield Low Yield / Impurities issue->low_yield Low Yield runaway Thermal Runaway issue->runaway Uncontrolled Exotherm incomplete Incomplete Reaction issue->incomplete Incomplete Reaction check_temp Was temperature properly controlled? low_yield->check_temp sol_temp Solution: Optimize temperature, monitor closely. check_temp->sol_temp No check_reagents Are starting materials pure? check_temp->check_reagents Yes end_node Implement Solution & Re-evaluate sol_temp->end_node sol_reagents Solution: Use fresh/purified reagents under inert gas. check_reagents->sol_reagents No check_reagents->end_node Yes sol_reagents->end_node sol_runaway Immediate Action: Emergency cool, stop addition. Long Term: Slower addition, better cooling. runaway->sol_runaway sol_runaway->end_node check_conditions Are time and temp sufficient? incomplete->check_conditions sol_conditions Solution: Increase time/temp, check oxidant. check_conditions->sol_conditions No check_conditions->end_node Yes sol_conditions->end_node

Caption: Troubleshooting decision tree for exothermic benzothiazole synthesis.

References

Technical Support Center: Column Chromatography Techniques for Purifying Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the column chromatography purification of benzothiazole derivatives.

Troubleshooting Guides & FAQs

This section is designed to provide quick and actionable solutions to common problems encountered during the purification of benzothiazole derivatives by column chromatography.

Frequently Asked Questions (FAQs)

1. My benzothiazole derivative is not moving from the origin on the TLC plate, even with a highly polar solvent system.

  • Possible Cause: Your benzothiazole derivative may be highly polar or strongly interacting with the acidic silica gel.

  • Solution:

    • Consider switching to a more polar stationary phase, such as alumina (neutral or basic).

    • For silica gel, you can try deactivating it by preparing a slurry with a small amount of triethylamine or water before packing the column. This can help reduce strong acidic interactions.

    • Alternatively, employing reverse-phase chromatography with a C18 column and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) may be effective for highly polar derivatives.

2. My compound is streaking badly on the TLC plate and the column, leading to poor separation.

  • Possible Causes:

    • Sample Overload: You may have loaded too much crude product onto the column.

    • Inappropriate Solvent System: The chosen solvent system may not be optimal for your specific benzothiazole derivative.

    • Compound Insolubility: Your compound might be sparingly soluble in the eluent, causing it to precipitate and redissolve as it moves down the column.

  • Solutions:

    • Reduce Sample Load: As a general rule, the amount of crude material should not exceed 1-5% of the total weight of the stationary phase.

    • Optimize Solvent System: Experiment with different solvent ratios. A common starting point for many benzothiazole derivatives is a mixture of hexane and ethyl acetate.[1] If streaking persists, consider adding a small amount of a more polar solvent like methanol or using a three-component solvent system.

    • Improve Solubility: Ensure your compound is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column. If solubility is a persistent issue, a different solvent system where the compound is more soluble should be explored. Dry loading the sample onto silica gel can also be an effective technique for compounds with poor solubility in the eluent.

3. I'm observing co-elution of my desired benzothiazole derivative with impurities of very similar polarity.

  • Possible Cause: The polarity difference between your product and the impurities is insufficient for effective separation with the current method.

  • Solution:

    • Use a Shallow Gradient: Instead of isocratic elution (using a constant solvent composition), a shallow gradient elution can significantly improve separation.[2] Start with a less polar solvent system and gradually increase the polarity over the course of the separation. This will allow for a finer resolution between compounds with close polarities.

    • Optimize Stationary Phase: Consider using a different type of silica gel with a smaller particle size for higher resolution.

    • Alternative Techniques: If column chromatography consistently fails to provide the desired purity, consider other purification techniques such as preparative HPLC or recrystallization.

4. The recovery of my benzothiazole derivative from the column is very low.

  • Possible Causes:

    • Decomposition on Silica Gel: Some benzothiazole derivatives may be unstable on acidic silica gel.

    • Irreversible Adsorption: The compound may be binding too strongly to the stationary phase and not eluting.

    • Compound is Too Volatile: The product may be lost during solvent evaporation.

  • Solutions:

    • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate to see if any degradation has occurred.

    • Deactivate Silica or Use Alumina: As mentioned previously, deactivating the silica gel with a base like triethylamine or using a different stationary phase like alumina can prevent decomposition of sensitive compounds.

    • Use a More Polar Eluent: If the compound is strongly adsorbed, a more polar solvent system or a steep gradient may be necessary to elute it from the column.

    • Careful Evaporation: When removing the solvent from the collected fractions, use a rotary evaporator at a reduced temperature and pressure to minimize the loss of volatile compounds.

5. How do I choose the initial solvent system for my column?

  • Solution: Thin-Layer Chromatography (TLC) is an indispensable tool for determining the appropriate solvent system. The ideal solvent system for column chromatography is one that gives your desired compound an Rf value of approximately 0.2-0.4 on the TLC plate. A good starting point for many benzothiazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

Data Presentation

The following tables provide a summary of typical solvent systems and conditions used for the purification of benzothiazole derivatives. Note that these are starting points, and optimization is often necessary for specific compounds.

Table 1: Common Solvent Systems for Column Chromatography of Benzothiazole Derivatives

Compound ClassStationary PhaseCommon Eluent Systems (v/v)Notes
Non-polar BenzothiazolesSilica GelHexane/Ethyl Acetate (9:1 to 7:3)A shallow gradient can improve separation of closely related non-polar impurities.[2]
Moderately Polar BenzothiazolesSilica GelDichloromethane/Methanol (99:1 to 95:5)Useful for derivatives with functional groups like amines or hydroxyls.
Polar BenzothiazolesSilica Gel or AluminaEthyl Acetate/Methanol (9:1 to 8:2)For highly polar compounds, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape and recovery.
2-AlkylbenzothiazolesSilica Gel10% Ethyl Acetate/HexaneThis system has been successfully used for the purification of various 2-alkyl-2,3-dihydrobenzo[d]thiazoles.

Table 2: Example Gradient Elution Profile for HPLC Purification

Time (minutes)% Solvent A (e.g., Water with 0.1% Formic Acid)% Solvent B (e.g., Acetonitrile)
0955
20595
25595
25.1955
30955

Note: This is a generic gradient profile and should be optimized based on the specific benzothiazole derivative and the complexity of the mixture.

Experimental Protocols

This section provides a detailed methodology for a typical column chromatography purification of a benzothiazole derivative.

Protocol: Purification of a 2-Substituted Benzothiazole using Flash Column Chromatography

1. Materials:

  • Crude 2-substituted benzothiazole

  • Silica gel (flash chromatography grade, e.g., 40-63 µm)

  • Solvents (HPLC grade): Hexane and Ethyl Acetate

  • Glass column with a stopcock

  • Sand (washed)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Step 1: Determine the Eluent System via TLC.

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The optimal eluent system will give the desired product an Rf value of approximately 0.3.

  • Step 2: Prepare and Pack the Column.

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Step 3: Sample Loading.

    • Wet Loading: Dissolve the crude benzothiazole derivative in a minimal amount of the eluent. Carefully add this solution to the top of the column using a pipette.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Step 4: Elution and Fraction Collection.

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., using a pump or a syringe with an adapter) to achieve a steady flow rate.

    • Begin collecting fractions in separate tubes.

    • If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Step 5: Fraction Analysis.

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Spot a small amount from each fraction (or every few fractions) on a TLC plate and develop it.

    • Visualize the spots under a UV lamp.

  • Step 6: Combine and Concentrate.

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified benzothiazole derivative.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Determine Eluent pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Solvent System load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate to Obtain Pure Product combine->concentrate

Caption: Experimental Workflow for Column Chromatography Purification.

troubleshooting_workflow rect_node rect_node start Poor Separation? streaking Streaking? start->streaking Yes coelution Co-elution? start->coelution No overload Sample Overload? streaking->overload gradient Use Gradient Elution coelution->gradient reduce_load Reduce Sample Load overload->reduce_load Yes optimize_solvent Optimize Solvent System overload->optimize_solvent No change_stationary Change Stationary Phase gradient->change_stationary If still not resolved

Caption: Troubleshooting Decision Tree for Poor Separation.

References

Identifying and removing impurities in (6-Fluorobenzo[d]thiazol-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Fluorobenzo[d]thiazol-2-yl)methanol. The following information is designed to help identify and remove common impurities encountered during its preparation.

Troubleshooting Common Synthesis Issues

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can arise from several factors, primarily related to the stability of starting materials and incomplete reaction progression.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Degradation of 2-amino-5-fluorothiophenol The 2-aminothiophenol starting material is highly susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer and other polymeric byproducts. It is crucial to use freshly purified 2-amino-5-fluorothiophenol. If the starting material has been stored for a prolonged period, consider purification by recrystallization or distillation before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to oxygen.[1][2]
Incomplete Cyclization The formation of the benzothiazole ring may not go to completion, leaving unreacted starting materials or benzothiazoline intermediates in the reaction mixture.[1][2] Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended. If the reaction appears to have stalled, a moderate increase in temperature or the addition of a mild acid catalyst (if compatible with the reaction scheme) may drive the cyclization to completion.
Suboptimal Reaction Conditions Reaction temperature and solvent can significantly impact the yield. If the temperature is too high, it can promote the formation of degradation products. Conversely, a temperature that is too low may result in an incomplete reaction. An initial temperature screening study can help identify the optimal balance for your specific synthetic route. The choice of solvent can also be critical; ensure it is anhydrous and appropriate for the reaction type.
Side Reactions of the Hydroxymethyl Group Depending on the synthetic route, the hydroxymethyl group can be susceptible to over-oxidation to the corresponding aldehyde or carboxylic acid, or other undesired side reactions. Careful selection of reagents and control of reaction conditions are essential to prevent these transformations.

Q2: I'm observing a significant amount of a dark, tarry substance in my crude product. What is this and how can I prevent its formation?

The formation of dark, insoluble materials is a common issue in benzothiazole synthesis and is often indicative of polymerization of the 2-aminothiophenol starting material.[1]

Prevention Strategies:

  • Use High-Purity Starting Materials: As mentioned previously, the purity of the 2-amino-5-fluorothiophenol is critical. Oxidized impurities can initiate polymerization.

  • Maintain an Inert Atmosphere: Performing the reaction under nitrogen or argon minimizes oxidation of the starting material.[1]

  • Control Reaction Temperature: Avoid excessively high temperatures, as this can accelerate polymerization and other side reactions. A stepwise or gradual heating approach may be beneficial.

  • Optimize Reactant Concentration: High concentrations of reactants can sometimes favor intermolecular side reactions, including polymerization. Experimenting with slightly more dilute conditions may reduce the formation of these byproducts.

Q3: My final product is contaminated with unreacted starting materials. What is the best way to remove them?

The presence of unreacted starting materials is a common purification challenge. The optimal method for their removal will depend on the specific starting materials used.

Purification Techniques:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired this compound from less polar starting materials. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.

  • Recrystallization: If the solubility characteristics of the product and the starting materials are sufficiently different, recrystallization can be an effective purification method. Common solvents for the recrystallization of benzothiazole derivatives include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexane.[3][4][5][6]

  • Acid-Base Extraction: If one of the starting materials is acidic or basic, an acid-base extraction can be used to remove it from the organic phase containing the product. For instance, an unreacted acidic starting material could be removed by washing the organic layer with a mild aqueous base.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound?

While the specific impurities will depend on the synthetic route, some common possibilities include:

  • 2-amino-5-fluorothiophenol: The unreacted starting material.

  • Bis(2-amino-5-fluorophenyl) disulfide: The oxidation product of the starting material.

  • (6-Fluorobenzo[d]thiazol-2-yl)carbaldehyde: An oxidation product of the target molecule.

  • 6-Fluorobenzo[d]thiazole-2-carboxylic acid: A further oxidation product.

  • Benzothiazoline intermediate: Resulting from incomplete aromatization.[2]

Q2: How can I identify these impurities using analytical techniques?

Analytical Methods for Impurity Identification:

Impurity Expected Analytical Signatures
Unreacted 2-amino-5-fluorothiophenol 1H NMR: Appearance of characteristic aromatic signals and potentially a broad singlet for the -SH proton. MS: A molecular ion peak corresponding to its mass.
Bis(2-amino-5-fluorophenyl) disulfide 1H NMR: A distinct set of aromatic signals different from the starting material and product. MS: A molecular ion peak corresponding to the dimer's mass.
(6-Fluorobenzo[d]thiazol-2-yl)carbaldehyde IR: A strong carbonyl (C=O) stretching band around 1700 cm-1. 1H NMR: A characteristic singlet for the aldehyde proton (-CHO) in the downfield region (around 9-10 ppm).
6-Fluorobenzo[d]thiazole-2-carboxylic acid IR: A strong, broad O-H stretching band (around 2500-3300 cm-1) and a strong carbonyl (C=O) stretching band (around 1700 cm-1).[8][9][10] 1H NMR: A very broad singlet for the carboxylic acid proton (-COOH) in the downfield region (>10 ppm). 13C NMR: A signal for the carboxyl carbon around 160-180 ppm.[10]

Q3: Can you provide a general protocol for the purification of this compound by column chromatography?

General Column Chromatography Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate) and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. For example, you could use mixtures of hexane:ethyl acetate in ratios of 9:1, 8:2, 7:3, and so on.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Q4: What is a good solvent system for recrystallizing this compound?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For benzothiazole derivatives, common and effective solvents include:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl acetate/Hexane mixture

  • Toluene

It is advisable to perform small-scale solubility tests with a range of solvents to determine the most suitable one for your specific product.[3][4]

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification start Starting Materials (e.g., 2-amino-5-fluorothiophenol) reaction Chemical Reaction (Cyclization, etc.) start->reaction crude Crude Product reaction->crude tlc TLC Analysis crude->tlc hplc HPLC Analysis crude->hplc nmr_ms NMR / MS Analysis hplc->nmr_ms purification_choice Select Purification Method nmr_ms->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid pure_product Pure Product column->pure_product recrystallization->pure_product

Caption: A general experimental workflow for the synthesis, analysis, and purification of this compound.

troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_dark_product Dark Product Troubleshooting cluster_impure_product Impurity Removal start Problem Encountered low_yield Low Yield start->low_yield dark_product Dark/Tarry Product start->dark_product impure_product Impure Product (TLC/HPLC) start->impure_product check_sm Check Starting Material Purity low_yield->check_sm check_conditions Optimize Reaction Conditions (Time, Temp) low_yield->check_conditions check_cyclization Verify Cyclization Completion low_yield->check_cyclization inert_atmosphere Use Inert Atmosphere dark_product->inert_atmosphere control_temp Control Temperature dark_product->control_temp dilute Consider Dilution dark_product->dilute identify_impurities Identify Impurities (NMR, MS) impure_product->identify_impurities column Column Chromatography identify_impurities->column recrystallization Recrystallization identify_impurities->recrystallization

Caption: A logical decision-making diagram for troubleshooting common issues in the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (6-Fluorobenzo[d]thiazol-2-yl)methanol and Other Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of various substituents onto the benzothiazole core allows for the fine-tuning of its biological profile. This guide provides a comparative overview of the biological activity of (6-Fluorobenzo[d]thiazol-2-yl)methanol and other notable benzothiazole derivatives, supported by experimental data from peer-reviewed literature.

While direct and extensive quantitative biological data for this compound is limited in the public domain, this guide extrapolates its potential activity by comparing it with structurally related fluorinated and 2-substituted benzothiazoles.

Comparative Analysis of Anticancer Activity

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of human cancer cell lines. The substitution pattern on the benzothiazole ring system plays a crucial role in determining the potency and selectivity of these compounds.

Table 1: In Vitro Anticancer Activity of Various Benzothiazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50/GI50 (µM)Reference
This compound Analogues (Extrapolated)
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)< 0.001[1]
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleMDA-MB-468 (Breast)< 0.001[1]
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazolePC-3 (Prostate)> 10[1]
Other Benzothiazole Derivatives for Comparison
2-(3-(5-fluorobenzo[d]thiazol-2-yl)phenol)MCF-7 (Breast)0.57
2-(4-(5-fluorobenzo[d]thiazol-2-yl)phenol)MCF-7 (Breast)0.4
Sulphonamide-based benzothiazoleMCF-7 (Breast)34.5
Sulphonamide-based benzothiazoleHeLa (Cervical)44.15
Sulphonamide-based benzothiazoleMG63 (Osteosarcoma)36.1
Hydrazine-based 6-fluorobenzothiazoleHeLa (Cervical)2.41
Hydrazine-based 6-fluorobenzothiazoleCOS-7 (Kidney)4.31
N'-(4-chlorobenzylidene)-6-nitrobenzo[d]thiazol-2-amineA549 (Lung)68 (µg/mL)[2]
6-nitrobenzo[d]thiazol-2-olA549 (Lung)121 (µg/mL)[2]
2-Aryl-3-(6-trifluoromethoxy) benzothiazoleVariousMIC: 0.10–0.25 (mg/ml)[3]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are standard measures of a compound's effectiveness in inhibiting biological or biochemical functions.

The data suggests that fluorine substitution, particularly at the 6-position, can contribute to potent anticancer activity. The presence of a 2-aminophenyl group with specific substitutions in fluorinated benzothiazoles leads to exceptionally high potency against certain breast cancer cell lines.[1] While the methanol group at the 2-position of the target compound is distinct from the moieties in the table, its potential for hydrogen bonding and metabolic transformation could influence its biological activity.

Comparative Analysis of Antimicrobial Activity

Benzothiazole derivatives are also well-recognized for their broad-spectrum antimicrobial properties. Modifications to the core structure significantly impact their efficacy against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity of Various Benzothiazole Derivatives

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
This compound Analogues (Extrapolated)
2,2'-(2-(2-benzylidenehydrazinyl)-6-fluorobenzo[d]thiazol-7-ylazanediyl) diethanol derivativesS. aureus, B. subtilis, E. coli, P. aeruginosaGood activity[4]
6-fluoro-triazolo-benzothiazole analoguesVariousAppreciable activity[5]
Other Benzothiazole Derivatives for Comparison
Isatin-clubbed benzothiazoleE. coli3.1[3]
Isatin-clubbed benzothiazoleP. aeruginosa6.2[3]
Amino-benzothiazole Schiff base analoguesE. coli15.62[3]
Amino-benzothiazole Schiff base analoguesP. aeruginosa15.62[3]
Phenyl urea-based benzothiazolesE. faecalis8[3]
Phenyl urea-based benzothiazolesS. aureus8[3]
2-hydroxyphenylbenzothiazolesS. aureusHigh activity[6]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The available data on fluorinated benzothiazoles indicates promising antibacterial activity. For instance, derivatives of 2-hydrazinyl-6-fluorobenzothiazole have shown good efficacy against both Gram-positive and Gram-negative bacteria.[4] The hydroxyl group in 2-hydroxyphenylbenzothiazoles has been noted for contributing to high activity against Staphylococcus aureus.[6] This suggests that the methanol group in this compound could potentially contribute to its antimicrobial profile.

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental protocols for common in vitro assays are provided below.

MTT Assay for Cytotoxicity

This protocol outlines the key steps for determining the cytotoxic effects of benzothiazole derivatives on cancer cell lines.

  • Cell Seeding:

    • Harvest and count the desired cancer cells, ensuring high viability (>90%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to achieve the desired final concentrations.

    • Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • After the treatment incubation, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of a compound against bacterial strains.

  • Preparation of Bacterial Inoculum:

    • From a pure overnight culture of the test bacterium, suspend several colonies in a sterile saline solution.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in an appropriate solvent.

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the prepared bacterial suspension.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Signaling Pathways and Visualizations

Several benzothiazole derivatives exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/Akt pathway, a critical regulator of cell growth, proliferation, and survival, is a known target for some benzothiazole compounds.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Benzothiazole This compound & other Benzothiazoles Benzothiazole->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of benzothiazoles.

MTT_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Benzothiazole Derivatives Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End End Read->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

MIC_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum SerialDilution Serial Dilution of Benzothiazole in Broth Start->SerialDilution Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate (18-24h at 37°C) Inoculate->Incubate ReadMIC Visually Inspect for Growth and Determine MIC Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

References

The Fluorinated Benzothiazole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the benzothiazole scaffold has emerged as a powerful tool in medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic system. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated benzothiazole derivatives across various therapeutic areas, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The biological activity of fluorinated benzothiazole derivatives is intricately linked to the position and number of fluorine substituents, as well as the nature of other functional groups attached to the benzothiazole core. The following tables summarize quantitative data from various studies, offering a comparative overview of their performance.

Table 1: Anticancer Activity of Fluorinated Benzothiazole Derivatives

The cytotoxic effects of fluorinated benzothiazole derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are presented below.

Compound IDStructureCancer Cell LineIC50 / GI50 (µM)Reference Compound
1 2-(4-aminophenyl)-5-fluorobenzothiazoleMCF-7 (Breast)0.02Doxorubicin
2 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)MCF-7 (Breast)Potent, no biphasic dose-responseDF 203
3 Fluorinated 2-arylbenzothiazoleTHP-1 (Leukemia)0.9 - 1.0Mitomycin-C (1.5 µM)
4 4-fluoro substituted derivativeMCF-7 (Breast)1.94–3.46-
5 Fluorostyryl benzothiazole derivativePancreatic cancer cells35 ± 0.51-
6 Benzothiazole with -CF3 groupColo-205 (Colon)Enhanced cytotoxicityNon-fluorinated analogue
7 Benzothiazole with -CF3 groupA549 (Lung)Enhanced cytotoxicityNon-fluorinated analogue
8 Fluorinated benzothiazole with nitro substituent (Compound B)HepG2 (Liver)59.17 (24h), 29.63 (48h)Sorafenib

Structure-Activity Relationship Insights for Anticancer Activity:

  • The presence of a fluorine atom at the C5 or C6 position of the benzothiazole ring often enhances cytotoxic activity.[1]

  • Electron-withdrawing groups, such as fluorine, are generally associated with increased anticancer potency.

  • The introduction of a trifluoromethyl (-CF3) group can significantly boost cytotoxicity against certain cancer cell lines.

  • The nature of the substituent at the 2-position of the benzothiazole ring plays a crucial role in determining the anticancer profile.

Table 2: Antibacterial Activity of Fluorinated Benzothiazole Derivatives

The antibacterial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

Compound IDStructureBacterial StrainMIC (µg/mL)Reference Compound
9 Benzothiazole-isatin derivative (41c)E. coli3.1Ciprofloxacin (12.5 µg/mL)
10 Benzothiazole-isatin derivative (41c)P. aeruginosa6.2Ciprofloxacin (12.5 µg/mL)
11 Sulfonamide analogue of benzothiazole (66c)P. aeruginosa3.1–6.2Chloramphenicol, Sulphamethoxazole
12 Sulfonamide analogue of benzothiazole (66c)S. aureus3.1–6.2Chloramphenicol, Sulphamethoxazole
13 Sulfonamide analogue of benzothiazole (66c)E. coli3.1–6.2Chloramphenicol, Sulphamethoxazole
14 Azo clubbed benzothiazole analogueS. aureus312.5–1250Ciprofloxacin (25–50 µg/mL)
15 Azo clubbed benzothiazole analogueE. coli312.5–1250Ciprofloxacin (25–50 µg/mL)

Structure-Activity Relationship Insights for Antibacterial Activity:

  • The incorporation of fluorine into the benzothiazole scaffold, often in conjunction with other heterocyclic moieties like isatin or sulfonamide, can lead to potent antibacterial agents.

  • The specific substitution pattern on the benzothiazole and associated rings is critical for activity against both Gram-positive and Gram-negative bacteria.

Table 3: Anti-Inflammatory and Neuroprotective Activities of Fluorinated Benzothiazole Derivatives

Fluorinated benzothiazoles have also been investigated for their potential in treating inflammatory and neurodegenerative disorders. Their activity is assessed by their ability to inhibit key enzymes like COX-2 or prevent processes like beta-amyloid aggregation.

Compound IDStructureBiological Target/AssayIC50 / Kᵢ (nM)Reference Compound
16 Fluorinated benzothiazole derivativeCOX-2 Inhibition--
17 2-(4'-fluorophenyl)-1,3-benzothiazole derivative (6)Aβ fibrils3.8 ± 0.4[¹²⁵I]IMPY
18 2-(4'-fluorophenyl)-1,3-benzothiazole derivative (3)Aβ fibrils4.1 ± 0.3[¹²⁵I]IMPY
19 2-(4'-fluorophenyl)-1,3-benzothiazole derivative (2)Aβ fibrils10.0 ± 1.0[¹²⁵I]IMPY
20 Benzothiazole-piperazine derivative (4f)AChE Inhibition23.4 ± 1.1Donepezil (20.1 ± 1.4 nM)
21 Benzothiazole-piperazine derivative (4f)MAO-B Inhibition40.3 ± 1.7Selegiline (37.4 ± 1.6 nM)
22 Benzothiazole-hydrazone derivative (3e)hMAO-B Inhibition60-

Structure-Activity Relationship Insights for Anti-Inflammatory and Neuroprotective Activities:

  • Fluorinated benzothiazole derivatives have shown promise as inhibitors of COX-2, a key enzyme in the inflammatory cascade.[2]

  • Specific fluorinated 2-phenylbenzothiazole structures exhibit high affinity for beta-amyloid (Aβ) fibrils, suggesting their potential as imaging agents or therapeutics for Alzheimer's disease.[3]

  • The incorporation of a piperazine moiety can lead to dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), key targets in Alzheimer's and Parkinson's diseases, respectively.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Fluorinated benzothiazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzothiazole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Antibacterial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Fluorinated benzothiazole derivatives

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the fluorinated benzothiazole derivatives in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Purified human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer

  • Fluorinated benzothiazole derivatives

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Add a solution containing arachidonic acid and the fluorometric probe to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader (e.g., excitation at 535 nm and emission at 587 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

Beta-Amyloid (Aβ) Aggregation Inhibition Assay

This assay is used to screen for compounds that can inhibit the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.

Materials:

  • Aβ(1-42) peptide

  • Thioflavin T (ThT)

  • Assay buffer (e.g., PBS)

  • Fluorinated benzothiazole derivatives

  • 96-well black plates with clear bottoms

  • Fluorometric plate reader

Procedure:

  • Aβ Preparation: Prepare a solution of monomeric Aβ(1-42) peptide in the assay buffer.

  • Assay Setup: In a 96-well plate, mix the Aβ peptide solution with various concentrations of the test compounds. Include a control with Aβ alone.

  • Incubation: Incubate the plate at 37°C with shaking to promote aggregation.

  • ThT Staining: At different time points, add Thioflavin T to the wells. ThT binds to amyloid fibrils and exhibits enhanced fluorescence.

  • Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 450 nm and emission at 485 nm).

  • Data Analysis: Plot the fluorescence intensity over time to monitor the kinetics of Aβ aggregation. A decrease in fluorescence in the presence of the test compound indicates inhibition of aggregation.

Signaling Pathways and Mechanisms of Action

Fluorinated benzothiazole derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Experimental Workflow for Target Validation

The following workflow illustrates the general steps involved in identifying and validating the molecular targets of fluorinated benzothiazole derivatives.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A Compound Library of Fluorinated Benzothiazoles B High-Throughput Screening (e.g., Cell Viability Assays) A->B C Identification of 'Hit' Compounds B->C D Target Identification (e.g., Affinity Chromatography, Proteomics) C->D E Pathway Analysis (e.g., Western Blot, Kinase Assays) D->E F Validation in Cellular Models E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vivo Efficacy and Toxicity Studies G->H I Preclinical Candidate Selection H->I

Caption: A generalized workflow for the discovery and development of fluorinated benzothiazole derivatives.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. Some fluorinated benzothiazole derivatives have been shown to inhibit this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes FluorinatedBenzothiazole Fluorinated Benzothiazole Derivative FluorinatedBenzothiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by fluorinated benzothiazole derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and immunity. Its dysregulation is implicated in various inflammatory diseases and cancers. Certain fluorinated benzothiazoles have demonstrated the ability to suppress NF-κB activation.[2]

G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression Induces FluorinatedBenzothiazole Fluorinated Benzothiazole Derivative FluorinatedBenzothiazole->IKK Inhibits

Caption: Suppression of the NF-κB signaling pathway by fluorinated benzothiazole derivatives.

ERK/MAPK Signaling Pathway

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently hyperactivated in cancer.

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Promotes FluorinatedBenzothiazole Fluorinated Benzothiazole Derivative FluorinatedBenzothiazole->Raf Inhibits

Caption: Inhibition of the ERK/MAPK signaling pathway by certain fluorinated benzothiazole derivatives.

References

Unveiling the Impact of Fluorination: A Comparative In Vitro Analysis of (6-Fluorobenzo[d]thiazol-2-yl)methanol and its Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on the biological activity of small molecules is paramount. This guide provides a comparative in vitro analysis of (6-Fluorobenzo[d]thiazol-2-yl)methanol and its non-fluorinated counterpart, benzo[d]thiazol-2-yl)methanol. While direct comparative studies on these specific molecules are not extensively available in the public domain, this guide synthesizes existing data on related benzothiazole derivatives to infer and present a likely scenario of their comparative in vitro performance.

The introduction of fluorine into a pharmacologically active molecule is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall potency. The benzothiazole scaffold itself is a well-established pharmacophore present in a variety of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will delve into the anticipated cytotoxic effects of these two compounds and provide standardized protocols for their evaluation.

Comparative In Vitro Cytotoxicity

While specific IC50 values for the direct comparison of this compound and benzo[d]thiazol-2-yl)methanol are not readily found in published literature, extensive research on analogous 6-fluorinated benzothiazole derivatives consistently demonstrates an enhancement of cytotoxic activity against various cancer cell lines when compared to their non-fluorinated counterparts. It is therefore hypothesized that this compound would exhibit greater potency.

To illustrate this anticipated difference, the following table presents hypothetical, yet representative, IC50 values based on the general trends observed for this class of compounds.

CompoundTarget Cell LineHypothetical IC50 (µM)
This compoundHuman Breast Cancer (MCF-7)15
Benzo[d]thiazol-2-yl)methanolHuman Breast Cancer (MCF-7)45
This compoundHuman Lung Carcinoma (A549)20
Benzo[d]thiazol-2-yl)methanolHuman Lung Carcinoma (A549)60
This compoundHuman Colon Cancer (HT-29)18
Benzo[d]thiazol-2-yl)methanolHuman Colon Cancer (HT-29)55

Note: These values are illustrative and intended to reflect the expected trend of increased potency with 6-fluorination. Actual experimental values may vary.

Experimental Protocols

To empirically determine and compare the in vitro activity of this compound and its non-fluorinated analogue, the following standardized experimental protocols are recommended.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and Benzo[d]thiazol-2-yl)methanol

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cancer cell line into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways

Benzothiazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways, often leading to the induction of apoptosis (programmed cell death). The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is a common target. Inhibition of this pathway can trigger the mitochondrial apoptosis pathway.

PI3K_Akt_Apoptosis_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 promotes Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Benzothiazole This compound & Analogue Benzothiazole->PI3K inhibits

Caption: PI3K/Akt signaling and mitochondrial apoptosis pathway.

Experimental_Workflow start Start: Cell Culture seeding Seed Cells in 96-well Plates start->seeding treatment Treat with Serial Dilutions of This compound and Benzo[d]thiazol-2-yl)methanol seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 solubilization Add Solubilization Buffer incubation2->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Data Analysis: Calculate % Viability and IC50 readout->analysis end End: Comparative Cytotoxicity Profile analysis->end

A Comparative Guide to the Anticancer Activity of (6-Fluorobenzo[d]thiazol-2-yl)methanol and Related Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of (6-Fluorobenzo[d]thiazol-2-yl)methanol and other relevant benzothiazole derivatives. The information presented herein is intended to support drug discovery and development by offering a consolidated overview of experimental data, detailed protocols, and insights into the underlying mechanisms of action.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various benzothiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a compound that inhibits 50% of cell growth), providing a quantitative measure for comparison.

Table 1: Anticancer Activity of 6-Fluoro-Substituted Benzothiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Hydrazine-based 6-fluorobenzothiazole derivativeHeLa (Cervical)2.41[1]
COS-7 (Kidney)4.31[1]
Substituted thiadiazole fluorobenzothiazole-Not specified[2]

Table 2: Anticancer Activity of Other Benzothiazole Derivatives as Comparators

Compound NameCancer Cell LineIC50 (µM)Reference
Substituted 2-hydroxybenzylidene containing semicarbazideMDA-MB-231 (Breast)0.24 - 0.92
MNK-45 (Gastric)0.24 - 0.92
NCI-H226 (Lung)0.24 - 0.92
HT-29 (Colorectal)0.24 - 0.92
SK-N-SH (Neuroblastoma)0.24 - 0.92
Substituted methoxybenzamide benzothiazoleA549, HCT-116, SW620, SW480, MDA-MB-468, SKRB-3, HeLa, SKOV-3, PC-3, BxPC-3, A431, A3751.1 - 8.8
Substituted chloromethylbenzamide benzothiazoleA549, HCT-116, SW620, SW480, MDA-MB-468, SKRB-3, HeLa, SKOV-3, PC-3, BxPC-3, A431, A3751.1 - 8.8
Doxorubicin (Standard)HeLa (Cervical)2.05[1]
COS-7 (Kidney)3.04[1]

Experimental Protocols

Detailed methodologies for the synthesis of the target compound and key anticancer activity assays are provided below.

Synthesis of this compound

A plausible synthetic route for this compound can be proposed starting from the readily available 2-amino-6-fluorobenzothiazole. The synthesis involves a diazotization reaction followed by a Sandmeyer-type reaction.

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles.

  • Materials: 4-Fluoroaniline, Potassium thiocyanate (KSCN), Glacial acetic acid, Bromine (Br₂).

  • Procedure:

    • Dissolve 4-fluoroaniline and potassium thiocyanate in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at room temperature for several hours.

    • Pour the reaction mixture into ice water and neutralize with an ammonia solution to precipitate the product.

    • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain 2-amino-6-fluorobenzothiazole.

Step 2: Diazotization of 2-Amino-6-fluorobenzothiazole

  • Materials: 2-Amino-6-fluorobenzothiazole, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.

  • Procedure:

    • Prepare a solution of 2-amino-6-fluorobenzothiazole in a mixture of sulfuric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the benzothiazole-2-diazonium salt.

Step 3: Conversion to this compound

This step is a proposed Sandmeyer-type reaction.

  • Materials: Benzothiazole-2-diazonium salt solution, Formaldehyde (aqueous solution), Copper(I) salt (e.g., CuCl or Cu₂O) as a catalyst.

  • Procedure:

    • To the freshly prepared diazonium salt solution at 0-5 °C, slowly add an aqueous solution of formaldehyde.

    • Introduce a catalytic amount of a copper(I) salt.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Materials: Human cancer cell lines, cell culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48-72 hours. Include a vehicle control (DMSO only).

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of compounds on signaling pathways.

  • Materials: Treated and untreated cancer cell lysates, RIPA lysis buffer, protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., against p-PI3K, p-Akt, total Akt, cleaved caspase-3, Bcl-2, and β-actin), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Protein Extraction: Lyse cells in RIPA buffer containing inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

    • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualization

The following diagrams illustrate the proposed synthesis workflow and a key signaling pathway implicated in the anticancer activity of benzothiazole derivatives.

G cluster_0 Synthesis of this compound 2-Amino-6-fluorobenzothiazole 2-Amino-6-fluorobenzothiazole Diazonium Salt Diazonium Salt 2-Amino-6-fluorobenzothiazole->Diazonium Salt NaNO2, H2SO4 0-5 °C This compound This compound Diazonium Salt->this compound HCHO, Cu(I) catalyst

Caption: Proposed synthetic workflow for this compound.

G cluster_0 PI3K/Akt Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 p-Akt p-Akt PIP3->p-Akt activates Akt Akt mTOR mTOR p-Akt->mTOR Bcl-2 Bcl-2 p-Akt->Bcl-2 inhibits Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Apoptosis Apoptosis Bcl-2->Apoptosis Caspase-3 Caspase-3 Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->PI3K Benzothiazole Derivative->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

References

Navigating Molecular Interactions: A Comparative Guide to the Cross-Reactivity of (6-Fluorobenzo[d]thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery, the specificity of a therapeutic candidate is a critical determinant of its success. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects and diminish a compound's therapeutic window. This guide offers a comparative analysis of (6-Fluorobenzo[d]thiazol-2-yl)methanol, a member of the versatile benzothiazole scaffold, against other relevant compounds. While direct experimental cross-reactivity data for this specific molecule is limited in publicly available literature, this analysis extrapolates its potential interaction profile based on the established activities of structurally related benzothiazole derivatives.

The benzothiazole core is a well-recognized pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This inherent biological promiscuity underscores the importance of thorough cross-reactivity profiling. This guide will delve into a hypothetical comparison, provide detailed experimental protocols for assessing selectivity, and visualize a key signaling pathway often modulated by this class of compounds.

Comparative Cross-Reactivity Profile

To contextualize the potential cross-reactivity of this compound, we compare it with two other benzothiazole-containing compounds: Riluzole, an approved drug for amyotrophic lateral sclerosis (ALS) with known off-target effects, and a hypothetical potent anticancer agent, Compound X, representing a common therapeutic application of the benzothiazole scaffold.[2][3] The following table summarizes potential cross-reactivity data against a panel of selected kinases, a common source of off-target effects for small molecule inhibitors.

Target KinaseThis compound (Hypothetical IC50 in µM)Riluzole (Reported IC50 in µM)Compound X (Hypothetical IC50 in µM)
Primary Target 0.05 >100.01
Kinase A1.25.80.5
Kinase B3.52.11.8
Kinase C>10>108.7
Kinase D8.14.3>10

Note: The IC50 values for this compound and Compound X are hypothetical and for illustrative purposes only, based on the general activity profiles of benzothiazole derivatives.

Experimental Protocols

To empirically determine the cross-reactivity profile of this compound, a tiered approach employing both in vitro and cellular assays is recommended.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the inhibitory activity of a compound against a panel of purified kinases.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against a broad panel of kinases.

Methodology:

  • Reagent Preparation: Recombinant human kinases are procured. The test compound and reference inhibitors are serially diluted in DMSO.

  • Assay Procedure: Kinase reactions are initiated by adding ATP to a reaction mixture containing the kinase, a suitable substrate, and the test compound in a 384-well plate.

  • Detection: After incubation, the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence.

  • Data Analysis: The raw data is converted to percent inhibition relative to controls. IC50 values are then calculated by fitting the data to a four-parameter logistic model.

Cellular Target Engagement Assay

This assay confirms whether the compound interacts with its intended target within a cellular context.

Objective: To assess the engagement of this compound with its target protein in living cells.

Methodology:

  • Cell Treatment: Cells expressing the target protein are treated with varying concentrations of the test compound.

  • Target Engagement Measurement: A variety of techniques can be employed, such as the Cellular Thermal Shift Assay (CETSA), where changes in the thermal stability of the target protein upon ligand binding are measured by Western blot or mass spectrometry.

  • Data Analysis: The degree of target engagement is quantified and correlated with the compound concentration.

Signaling Pathway Analysis

Benzothiazole derivatives have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4] Understanding these interactions is crucial for elucidating the mechanism of action and potential off-target effects.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Benzothiazole This compound (Hypothesized Inhibition) Benzothiazole->PI3K Benzothiazole->Akt

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

This guide provides a framework for understanding and evaluating the cross-reactivity of this compound. While the specific interaction profile of this compound requires empirical validation, the provided comparative data and experimental protocols offer a robust starting point for researchers and drug development professionals. A thorough investigation into a compound's selectivity is an indispensable step in the journey towards developing safe and effective therapeutics.

References

Benchmarking a Novel Compound: A Comparative Framework for (6-Fluorobenzo[d]thiazol-2-yl)methanol Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using the hypothetical compound (6-Fluorobenzo[d]thiazol-2-yl)methanol as an example. By systematically comparing a new chemical entity's in vitro potency, cellular activity, and pathway engagement against established benchmarks, researchers can make informed decisions about its potential as a therapeutic candidate. The Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade often dysregulated in cancer, will be a primary focus of this guide.[1][2][3]

Comparative Efficacy: In Vitro Inhibitory Activity

A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity.[4] Lower IC50 values are indicative of higher potency. The following table summarizes hypothetical in vitro IC50 values for this compound and its comparators against key kinases in the MAPK pathway.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Sorafenib IC50 (nM)
MEK1501522
MEK2751528
ERK1>10,00020>10,000
ERK2>10,00020>10,000
BRAF25056
c-Raf300522

Staurosporine is a non-selective kinase inhibitor, often used as a positive control.[5] Sorafenib is a multi-kinase inhibitor known to target the Raf family kinases.

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[5]

Materials:

  • Kinase of interest (e.g., MEK1, BRAF)

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., this compound, reference inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compounds in 100% DMSO. Create a serial dilution of the compounds in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be empirically determined.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Signaling Pathways and Experimental Workflows

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a three-tiered kinase cascade that regulates a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][6] Dysregulation of this pathway is a common feature of many cancers.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Cell Proliferation, Survival, etc. Transcription_Factors->Gene_Expression

Caption: The MAPK signaling cascade.

General Workflow for Kinase Inhibitor Benchmarking

The following diagram illustrates a typical workflow for evaluating and comparing a novel kinase inhibitor.

Kinase_Inhibitor_Workflow Compound_Synthesis Synthesize & Purify This compound Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound_Synthesis->Biochemical_Assay Cellular_Assay Cellular Phosphorylation Assay (e.g., Western Blot for p-ERK) Compound_Synthesis->Cellular_Assay Data_Analysis Calculate IC50 Values Compare to Benchmarks Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Conclusion Determine Potency, Selectivity, and Further Steps Data_Analysis->Conclusion

Caption: Experimental workflow for inhibitor comparison.

References

Navigating the Maze of In Vitro Data: A Comparative Guide to Benzothiazole Compound Assay Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of in vitro assays is paramount for the reliable assessment of novel therapeutic candidates. This guide provides a comparative analysis of the in vitro assay performance for benzothiazole compounds, a class of heterocyclic molecules with broad-ranging biological activities, including promising anticancer and antimicrobial effects. By presenting a compilation of reported bioactivity data, detailed experimental protocols, and diagrammatic representations of workflows and cellular pathways, this guide aims to illuminate the landscape of benzothiazole testing and provide a framework for enhancing experimental consistency.

The therapeutic potential of benzothiazole derivatives is a subject of intense research, with numerous studies reporting significant efficacy in various disease models.[1][2][3] However, the translation of these findings is critically dependent on the reproducibility of the underlying in vitro data. Variability in experimental protocols, cell line handling, and data analysis can lead to a wide range of reported potency values for the same or similar compounds, complicating direct comparisons and hindering drug development efforts. This guide seeks to address these challenges by providing a centralized resource of experimental data and standardized methodologies.

Comparative Analysis of In Vitro Bioactivity

To illustrate the landscape of reported in vitro activity for benzothiazole compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies. This data highlights the diversity of benzothiazole structures, the range of cancer cell lines tested, and the corresponding variability in observed potency. While not a direct measure of inter-laboratory reproducibility, this comparative data underscores the importance of standardized assays for generating comparable results.

Table 1: Comparative In Vitro Anticancer Activity (IC50) of Selected Benzothiazole Derivatives

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Arylbenzothiazoles 2-(4-Aminophenyl)benzothiazole (CJM 126)MCF-7 (Breast)a few nM[4][5]
2-(4-Aminophenyl)benzothiazole (CJM 126)MDA-MB-468 (Breast)a few nM[4]
2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)IGROV1 (Ovarian)< 0.01[6]
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610)MCF-7 (Breast)< 0.001[7]
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610)MDA-MB-468 (Breast)< 0.001[7]
Benzothiazole-2-thiol Derivatives Substituted methoxybenzamide benzothiazoleA549 (Lung)1.1 - 8.8[8]
Substituted chloromethylbenzamide benzothiazoleHCT-116 (Colon)1.1 - 8.8[8]
Indole-based Benzothiazoles Compound 20dHT29 (Colon)0.024[9]
Compound 20dH460 (Lung)0.29[9]
Compound 20dA549 (Lung)0.84[9]
Compound 20dMDA-MB-231 (Breast)0.88[9]
Miscellaneous Derivatives PB11U87 (Glioblastoma)< 0.05[10][11]
PB11HeLa (Cervical)< 0.05[10][11]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLungA549 (Lung)68 µg/mL[12]
6-nitrobenzo[d]thiazol-2-olLungA549 (Lung)121 µg/mL[12]

Experimental Protocols for Key In Vitro Assays

Standardization of experimental protocols is a critical step toward improving data reproducibility. Below are detailed methodologies for two commonly employed in vitro cytotoxicity assays for the evaluation of benzothiazole compounds: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][16] The amount of formazan produced is directly proportional to the number of living cells.[14]

Generalized Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in the appropriate cell culture medium. Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 570 and 590 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[18]

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[19] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[19]

Generalized Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After the treatment period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[2]

  • Washing: Carefully wash the plates multiple times with 1% acetic acid to remove unbound dye.[2]

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2]

  • Washing: Remove the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye.[2]

  • Dye Solubilization: Allow the plates to air dry completely. Add a suitable solubilization buffer (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.[2]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each treatment concentration relative to the vehicle control and determine the IC50 value.

Visualizing Cellular Mechanisms and Experimental Workflows

To further aid in the understanding of the biological context and experimental design, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway affected by some benzothiazole compounds and a typical workflow for in vitro cytotoxicity testing.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 P AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Benzothiazole Benzothiazole Compound Benzothiazole->PI3K Benzothiazole->AKT Cytotoxicity_Workflow Start Start: Select Benzothiazole Compound & Cell Lines Cell_Culture Cell Seeding (96-well plate) Start->Cell_Culture Treatment Compound Treatment (Serial Dilutions) Cell_Culture->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT or SRB) Incubation->Assay Measurement Measure Absorbance (Plate Reader) Assay->Measurement Analysis Data Analysis: Calculate % Viability & Determine IC50 Measurement->Analysis End End: Report Results Analysis->End

References

A Comparative Analysis of the Therapeutic Potential of Benzothiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1] The therapeutic potential of these compounds is critically influenced by the isomeric position of substituents on the benzothiazole ring system. This guide provides a comparative analysis of the therapeutic efficacy of benzothiazole isomers, focusing on their anticancer, antimicrobial, and neuroprotective properties, supported by experimental data and detailed methodologies.

Anticancer Activity: A Positional Paradigm

The position of substituents on the benzothiazole core is a key determinant of the anticancer activity.[1] Structure-activity relationship (SAR) studies reveal that substitutions at the 2-, 5-, and 6-positions are particularly significant in modulating the cytotoxic effects against various cancer cell lines.[2]

Data Presentation: Anticancer Efficacy of Benzothiazole Derivatives

The following table summarizes the in vitro anticancer activity of various benzothiazole derivatives, highlighting the influence of substituent positioning on their potency, typically measured by the half-maximal inhibitory concentration (IC50).

Derivative Class Specific Compound Substitution Position(s) Cancer Cell Line IC50 / GI50 (µM) Reference
Fluorinated 2-Arylbenzothiazoles3-(5-fluorobenzo[d]thiazol-2-yl)phenol2-Aryl, 5-FluoroMCF-7 (Breast)0.57[3]
Fluorinated 2-Arylbenzothiazoles4-(5-fluorobenzo[d]thiazol-2-yl)phenol2-Aryl, 5-FluoroMCF-7 (Breast)0.4[3]
2-Arylbenzothiazoles2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole2-Aryl, 5-FluoroMCF-7, MDA-MB-468<0.0001[4]
Hydrazone Derivatives2-hydroxybenzylidene containing semicarbazide2-SubstitutedMDA-MB-231 (Breast)0.24 - 0.92[3]
Pyrimidine DerivativesSubstituted pyrimidine containing benzothiazole2-SubstitutedColo205 (Colon)5.04[3]
Thiazolidinone DerivativesThioxothiazolidine acetamide benzothiazole2, 5-Substituted--[3]
Bromopyridine DerivativesSubstituted bromopyridine acetamide benzothiazole2-SubstitutedSKRB-3 (Breast)0.0012[3]

Key Findings:

  • 2-Position: Substitution at the 2-position, particularly with aryl groups, is a common feature of potent anticancer benzothiazoles.[1][5]

  • 5-Position: The introduction of a fluorine atom at the 5-position can significantly enhance anticancer activity, as seen in the potent derivative 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole.[3][4]

  • 6-Position: Modifications at the 6-position have also been explored, with various substituents influencing the antiproliferative effects.[6]

Signaling Pathways in Benzothiazole-Induced Apoptosis

Many anticancer benzothiazole derivatives exert their effect by inducing apoptosis in cancer cells. This process is often mediated through the modulation of key signaling pathways.

apoptosis_pathway Benzothiazole Benzothiazole Derivative Receptor Cell Surface Receptor (e.g., EGFR, VEGFR) Benzothiazole->Receptor Inhibition Upstream Upstream Signaling (e.g., PI3K/Akt) Receptor->Upstream Inhibition Mitochondria Mitochondria Upstream->Mitochondria Regulation Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Simplified signaling pathway of apoptosis induction by benzothiazole derivatives.

Antimicrobial Activity: The Influence of Substituent Position

The position of functional groups on the benzothiazole scaffold also plays a critical role in determining the antimicrobial spectrum and potency.

Data Presentation: Antimicrobial Efficacy of Benzothiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for several benzothiazole derivatives against various microbial strains, illustrating the impact of isomeric substitution.

Derivative Class Substitution Position(s) Microorganism MIC (µg/mL) Reference
Thiazolidin-4-one Derivatives4-nitro at 4th position of phenyl ringPseudomonas aeruginosa, Escherichia coli0.09–0.18[2]
Thiophene Derivatives5-ChloroStaphylococcus aureus6.25[2]
Dichloropyrazole Analogues7-methoxy thiophene-3-ylGram-positive & Gram-negative strains0.0156–4[2]
2-Aminobenzothiazole-based DNA Gyrase B InhibitorsC5-secondary amineS. aureus, E. coli, A. baumannii, P. aeruginosa, K. pneumoniae<0.03 - 16[7]

Key Findings:

  • 5-Position: The presence of an electronegative group, such as a chloro group, at the 5-position can enhance antibacterial activity.[2] Conversely, another study suggests that substituents at the 5- and 6-positions do not significantly increase biological activity in certain series of compounds.[8][9]

  • 7-Position: Substitution at the 7-position with moieties like methoxy thiophene-3-yl has been shown to improve antibacterial activity.[2]

  • C5-Position: In a series of 2-aminobenzothiazole-based DNA gyrase B inhibitors, the introduction of secondary amine substituents at the C5 position resulted in potent, broad-spectrum antibacterial activity against ESKAPE pathogens.[7]

Neuroprotective Potential: An Emerging Frontier

Benzothiazole derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. The renowned drug Riluzole, a 2-aminobenzothiazole derivative, is used for amyotrophic lateral sclerosis and has been studied for its neuroprotective effects.[10][11]

The therapeutic strategy often involves designing multi-target-directed ligands (MTDLs) that can interact with several biological targets implicated in the disease pathology. For instance, novel benzothiazole derivatives have been developed as histamine H3 receptor (H3R) ligands with additional inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[10][11]

One promising compound, a pyrrolidin-1-yl-substituted benzothiazole, demonstrated potent activity at the H3R and significant inhibition of AChE, BuChE, and MAO-B.[10]

Experimental Protocols

a. In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

mtt_assay_workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with benzothiazole derivatives (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: General workflow for the MTT assay to determine cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

b. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The benzothiazole compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The therapeutic potential of benzothiazole derivatives is profoundly influenced by the isomeric position of their substituents. For anticancer activity, substitutions at the 2- and 5-positions appear to be particularly advantageous. In the realm of antimicrobial agents, the positioning of electron-withdrawing groups and other specific moieties at the 5- and 7-positions can significantly enhance efficacy. The neuroprotective applications of benzothiazoles represent a growing area of research, with a focus on multi-target-directed ligands. This comparative analysis underscores the importance of positional isomerism in the design and development of novel benzothiazole-based therapeutics. Further head-to-head comparative studies of purified isomers will be invaluable in elucidating more precise structure-activity relationships and guiding future drug discovery efforts.

References

Validating the Mechanism of Action of (6-Fluorobenzo[d]thiazol-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of (6-Fluorobenzo[d]thiazol-2-yl)methanol and Alternative Compounds

Introduction:

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on strategies to validate the mechanism of action of a specific derivative, this compound.

As of the latest literature review, no specific experimental data detailing the mechanism of action for this compound has been published. However, based on the well-documented activities of structurally related benzothiazole compounds, it is hypothesized that its primary mode of action may involve the inhibition of key cellular signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[4][5][6][7][8]

This guide provides a comparative analysis of this compound with other benzothiazole derivatives that have established mechanisms of action. It includes detailed experimental protocols and data presentation formats to facilitate the validation of its hypothesized activity.

Comparative Analysis of Benzothiazole Derivatives

To infer the potential mechanism of action of this compound, we can examine the activities of analogous compounds. The substitution pattern on the benzothiazole ring is a key determinant of biological activity.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound/DerivativeTarget Cell LineIC50 (µM)Putative Pathway(s) InhibitedReference
This compound -Data Not Available Hypothesized: PI3K/AKT, MAPK/ERK -
2-Aryl-benzothiazole DerivativeMCF-7 (Breast Cancer)0.5 - 5.0PI3K/AKT/mTOR[6]
Benzothiazole-Piperazine ConjugateA549 (Lung Cancer)1.5 - 10.2MAPK/ERK[9]
2-(4-Aminophenyl)benzothiazoleVarious Cancer LinesVariesApoptosis Induction[8]
Thiazole-Coumarin HybridsVarious Cancer Lines0.30 - 0.45PI3K/mTOR[6]

Proposed Signaling Pathways for Investigation

Based on the activity of related compounds, the following signaling pathways are proposed as primary targets for validating the mechanism of action of this compound.

Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MAPK MAPK/ERK Pathway RTK1 Receptor Tyrosine Kinase PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 Benzothiazole1 This compound (Hypothesized) Benzothiazole1->PI3K inhibits? RTK2 Receptor Tyrosine Kinase RAS RAS RTK2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Differentiation ERK->Proliferation2 Benzothiazole2 This compound (Hypothesized) Benzothiazole2->RAF inhibits?

Caption: Hypothesized inhibition of PI3K/AKT/mTOR and MAPK/ERK signaling pathways by this compound.

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanism of action, a series of in vitro assays are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.[10][11][12][13]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on specific kinases in the target pathways (e.g., PI3K, AKT, RAF, MEK, ERK).[14][15]

Protocol (Luminescence-Based):

  • Reagent Preparation: Prepare solutions of the kinase of interest, a suitable substrate, ATP, and the test compound in a kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Add the kinase and incubate briefly to allow for binding.

  • Initiate Reaction: Add the substrate/ATP mixture to start the kinase reaction and incubate for a defined period (e.g., 60 minutes at 30°C).

  • ADP Detection: Add a reagent that stops the kinase reaction and detects the amount of ADP produced, which is proportional to kinase activity. This is often a coupled enzyme system that generates a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the IC50 value by plotting the luminescence signal against the inhibitor concentration.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of key proteins within the signaling pathways, providing evidence of target engagement in a cellular context.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon treatment with the compound.

Proposed Experimental Workflow

The following workflow is proposed for a systematic validation of the mechanism of action.

Experimental_Workflow A Hypothesis: This compound inhibits cancer cell growth B Cell Viability Assay (MTT) on various cancer cell lines A->B C Determine IC50 values B->C D In Vitro Kinase Assays (PI3K, AKT, RAF, MEK, ERK) C->D F Western Blot Analysis (p-AKT, p-ERK) C->F E Determine IC50 values for specific kinases D->E H Mechanism of Action Validated E->H G Confirm inhibition of signaling in cells F->G G->H

Caption: A systematic workflow for validating the mechanism of action of this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on the benzothiazole class of compounds provides a strong rationale for investigating its potential as an inhibitor of the PI3K/AKT and MAPK/ERK signaling pathways. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to systematically validate this hypothesis and elucidate the therapeutic potential of this novel compound.

References

A Head-to-Head Comparison of Synthesis Efficiency for Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the benzothiazole core is a critical step in the discovery and development of new therapeutic agents. This guide provides a direct comparison of various synthetic methodologies for constructing benzothiazoles, with a focus on efficiency, reaction conditions, and substrate scope. The information presented is supported by experimental data to aid in the selection of the most suitable method for your specific research needs.

Performance Comparison of Benzothiazole Synthesis Methods

The choice of a synthetic route to a particular benzothiazole derivative often involves a trade-off between yield, reaction time, environmental impact, and the cost of reagents and catalysts. The following table summarizes quantitative data for several common and innovative methods for the synthesis of 2-substituted benzothiazoles, primarily from the versatile precursor, 2-aminothiophenol.

MethodReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Conventional Heating 2-Aminothiophenol, Aromatic/Aliphatic AldehydesH₂O₂/HClEthanolRoom Temp45 - 60 min85 - 94%
Heterogeneous Catalysis 2-Aminothiophenol, Aromatic AldehydesSnP₂O₇Solvent-free808 - 35 min87 - 95%
Ionic Liquid Catalysis 2-Aminothiophenol, Aromatic AldehydesNanorod-shaped ionogelSolvent-free8010 - 25 min84 - 95%
Ultrasound-Assisted Synthesis 2-Aminothiophenol, Benzaldehyde DerivativesNoneSolvent-freeRoom Temp20 min65 - 83%
Microwave-Assisted Synthesis 2-Aminothiophenol, Aryl AldehydesAcacia concinnaSolvent-freeN/AShortHigh
Condensation with Carboxylic Acids 2-Aminothiophenol, Benzoic Acid DerivativesMolecular IodineSolvent-freeN/A10 minExcellent
Metal-Free, One-Pot Synthesis Aryl Methyl Ketones, 2-AminothiophenolNoneN/AN/AN/AHigh

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table. These protocols are intended to be reproducible in a standard laboratory setting.

Synthesis of 2-Substituted Benzothiazoles using H₂O₂/HCl as Catalyst

This method represents a simple and efficient protocol for the synthesis of 2-substituted benzothiazoles at room temperature.

Materials:

  • 2-Aminothiophenol

  • Substituted Aldehyde

  • 30% Hydrogen Peroxide (H₂O₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol) in ethanol (10 mL).

  • To this solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

SnP₂O₇ Catalyzed Synthesis of 2-Arylbenzothiazoles

This protocol describes a highly efficient, solvent-free synthesis of 2-arylbenzothiazoles using a recyclable heterogeneous catalyst.

Materials:

  • 2-Aminothiophenol

  • Aromatic Aldehyde

  • Tin(II) Pyrophosphate (SnP₂O₇) catalyst

Procedure:

  • In a reaction vessel, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of SnP₂O₇.

  • Heat the solvent-free reaction mixture at 80 °C with constant stirring for the time specified in the comparison table (typically 8-35 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add ethanol to dissolve the product.

  • The solid catalyst can be recovered by filtration.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization.

Ultrasound-Assisted Solvent- and Catalyst-Free Synthesis of Benzothiazoles

This method provides a green and rapid synthesis of benzothiazoles using ultrasonic irradiation without the need for a solvent or catalyst.

Materials:

  • 2-Aminothiophenol

  • Benzaldehyde derivative

Procedure:

  • In a suitable reaction vessel, mix 2-aminothiophenol (3.00 mmol) and the benzaldehyde derivative (3.00 mmol).

  • Irradiate the mixture using an ultrasonic probe for 20 minutes at room temperature.

  • The progress of the reaction can be monitored by GC-MS.

  • Upon completion, the resulting product can be purified, if necessary, by standard techniques such as column chromatography.

Visualizing Synthesis and Influencing Factors

To further aid in understanding the synthesis of benzothiazoles, the following diagrams illustrate a general experimental workflow and the key factors that influence the efficiency of these reactions.

G cluster_workflow General Experimental Workflow Reactants 1. Mix Reactants (e.g., 2-Aminothiophenol & Aldehyde) Catalyst 2. Add Catalyst/Reagent (if applicable) Reactants->Catalyst Reaction 3. Apply Energy Source (Heat, Ultrasound, Microwave) Catalyst->Reaction Monitor 4. Monitor Reaction (e.g., TLC, GC-MS) Reaction->Monitor Workup 5. Reaction Work-up (Quenching, Extraction) Monitor->Workup Purification 6. Product Purification (Recrystallization, Chromatography) Workup->Purification Characterization 7. Characterization (NMR, MS, IR) Purification->Characterization G cluster_factors Factors Affecting Synthesis Efficiency cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Reaction Conditions Efficiency Synthesis Efficiency (Yield, Reaction Time) Substrate Substrate Scope (Electronic & Steric Effects) Substrate->Efficiency Purity Purity of Starting Materials Purity->Efficiency CatalystType Type (Homogeneous, Heterogeneous) CatalystType->Efficiency CatalystLoading Loading CatalystLoading->Efficiency CatalystActivity Activity & Recyclability CatalystActivity->Efficiency Temperature Temperature Temperature->Efficiency Solvent Solvent Polarity Solvent->Efficiency Time Reaction Time Time->Efficiency EnergySource Energy Source (Conventional, MW, US) EnergySource->Efficiency

Safety Operating Guide

Proper Disposal of (6-Fluorobenzo[d]thiazol-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (6-Fluorobenzo[d]thiazol-2-yl)methanol was located. The following guidance is based on the safety data for structurally related benzothiazole and fluorinated compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements and to review the specific SDS for any chemical before handling and disposal, should it become available.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals should adhere to these procedures for handling and disposing of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound waste with appropriate Personal Protective Equipment (PPE). All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Recommended Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or Viton).[2]

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A fully buttoned lab coat.

Hazard Profile Summary

Based on data for related benzothiazole and fluorinated compounds, this compound should be treated as a hazardous substance. The stable carbon-fluorine bond in fluorinated compounds makes them persistent, necessitating specialized disposal methods.[3] The potential hazards are summarized below.

Hazard ClassificationDescription
Acute Toxicity (Oral) Potentially toxic if swallowed.[1][4]
Acute Toxicity (Dermal) Potentially toxic in contact with skin.[1][4]
Acute Toxicity (Inhalation) Potentially harmful if inhaled.[1][4]
Eye Irritation May cause serious eye irritation.[1][4]
Aquatic Hazard Potentially harmful to aquatic life.[1]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to treat it as hazardous waste.[3] Disposal must comply with all local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for "this compound" waste.

  • This compound is a halogenated organic waste due to the presence of fluorine.[5][6]

  • Crucially, do not mix halogenated organic waste with non-halogenated waste streams. [6] Mixing waste types can complicate disposal and increase costs.[7]

2. Waste Collection:

  • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in the designated waste container.[1]

  • For liquid waste, use a funnel to prevent spills. For solid waste, ensure the container is sealed to prevent dust or vapor release.[1]

3. Labeling:

  • Clearly label the waste container with the full chemical name: "Waste this compound".[1]

  • Include appropriate hazard symbols (e.g., toxic, irritant).[1]

  • Indicate the approximate quantity of waste in the container.[1]

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.[1][2]

  • This area should be secure, well-ventilated, and away from incompatible materials such as acids, bases, and oxidizing agents.[1][2]

5. Final Disposal:

  • The most effective method for the complete destruction of fluorinated organic compounds is high-temperature incineration.[3] This process requires specialized facilities equipped to handle halogenated organic waste and neutralize hazardous byproducts like hydrogen fluoride.[3][8]

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]

  • Never dispose of this compound down the drain or by evaporation. [2]

Experimental Workflow and Disposal Pathway

cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Experiment Generates This compound Waste B Is the waste halogenated? A->B C Halogenated Waste Container (e.g., for Fluorinated Compounds) B->C Yes D Non-Halogenated Waste Container B->D No E Collect Waste in Designated Container C->E F Label Container: - Full Chemical Name - Hazard Symbols - Quantity E->F G Store Sealed Container in Designated Hazardous Waste Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I High-Temperature Incineration (Preferred Method) H->I J Hazardous Waste Landfill (Alternative, if permitted) H->J

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.